(1R,4R)-SERTRALINE HCL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036448 | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79617-98-4 | |
| Record name | Sertraline, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERTRALINE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Chiral Resolution of 1r,4r Sertraline Hcl
Advances in Enantioselective Synthetic Methodologies for Sertraline (B1200038)
The enantioselective synthesis of sertraline, aiming to produce a single desired enantiomer, offers a more efficient and environmentally friendly alternative to the resolution of racemic mixtures. Various strategies have been developed to introduce the key chiral centers at the C1 and C4 positions of the tetraline core.
Asymmetric Reduction Approaches
Asymmetric reduction of a prochiral ketone precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is a common strategy to establish the desired stereochemistry at the C1 position. researchgate.netresearchgate.net This approach often utilizes chiral catalysts to control the facial selectivity of the hydride attack on the carbonyl group.
One notable method involves the use of a recoverable dendrimeric-supported prolinol as a catalyst for the asymmetric reduction of tetralones, which has been applied to the enantioselective synthesis of (+)-sertraline. researchgate.net Another approach employed ketoreductases (KREDs) for the bioreduction of the racemic tetralone, achieving excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1). researchgate.net The resulting (S,S)-alcohol can then be oxidized to the enantiopure (S)-ketone, a direct precursor to sertraline. researchgate.net
| Catalyst/Reagent | Substrate | Key Outcome | Reference |
| Dendrimeric supported prolinol | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Enantioselective synthesis of (+)-sertraline | researchgate.net |
| Ketoreductases (KREDs) | Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | (1S,4S)-alcohol with >99% ee and 99:1 dr | researchgate.net |
| (R)-(+)-2-methyl-CBS-oxazaborolidine | Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Kinetic resolution to yield enantiopure ketone | thieme-connect.com |
Asymmetric Arylation Strategies
Asymmetric arylation methods introduce the 3,4-dichlorophenyl group at the C4 position in a stereocontrolled manner. A notable example is the nickel-catalyzed asymmetric Negishi arylation of racemic secondary benzylic electrophiles. nih.govmit.edu This method has been successfully applied to a gram-scale synthesis of (S)-sertraline tetralone, a key precursor, with high enantiomeric excess. nih.govmit.edu The process involves the enantioconvergent cross-coupling of a racemic benzylic electrophile with an arylzinc reagent in the presence of a chiral nickel/bis(oxazoline) catalyst. nih.govmit.edu
Another approach involves the rhodium-catalyzed asymmetric allylic arylation, which has been utilized in the synthesis of (+)-sertraline. researchgate.net This strategy allows for the enantioconvergent coupling of acyclic allylic systems with boronic acids. researchgate.net
| Catalyst System | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) | Reference |
| Nickel/Bis(oxazoline) | Asymmetric Negishi Arylation | (S)-sertraline tetralone | 92% | nih.govmit.edu |
| Rhodium/Chiral Ligand | Asymmetric Allylic Arylation | Diarylbutanoate precursor | Not specified | researchgate.net |
Construction of Functionalized Tetraline Frameworks
Several synthetic strategies focus on the construction of the core tetraline ring with the desired stereochemistry already in place. One such method involves a homo-Nazarov cyclization of phenylcyclopropanes to access 4-phenyl-β-keto-α-tetralones, which are precursors to sertraline. researchgate.net
A formal asymmetric synthesis of (+)-sertraline has been achieved through the intermolecular C-H insertion chemistry of phenyldiazoacetates catalyzed by dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate). acs.org This reaction, when applied to cyclohexadienes, leads to the asymmetric synthesis of diarylacetates, which can be further elaborated to the sertraline framework. acs.org
Utilization of Chiral Starting Materials
The use of readily available chiral starting materials provides a direct route to enantiomerically pure sertraline precursors. One patented process describes the synthesis of the desired ketimine intermediate starting from the optically pure (+) enantiomer of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. epo.orggoogle.comgoogle.com This approach eliminates the need for a final resolution step. epo.orggoogle.comgoogle.com
Another strategy involves the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate. This method was applied to the total synthesis of (+)-sertraline starting from 1-naphthol, where a key step is the kinetic resolution of a racemic ketone precursor. thieme-connect.comacs.org
| Chiral Starting Material/Precursor | Key Transformation | Overall Yield | Reference |
| Optically pure (+)-tetralone | Condensation with monomethylamine | Not specified | epo.orggoogle.comgoogle.com |
| Racemic ketone resolved with (R)-(+)-2-methyl-CBS-oxazaborolidine | Stereoselective amination of resulting chiral benzylic ether | 19% | thieme-connect.comacs.org |
| 1,2-dihydronaphthalen-1(R)-ol | Silylation, bromination, and palladium-catalyzed arylation | Not specified | drugfuture.com |
Intramolecular Nucleophilic Addition to Imine Approaches
An efficient enantioselective synthesis of sertraline has been developed utilizing a novel intramolecular nucleophilic addition to an imine. acs.orgnih.govacs.org This key step involves the stereoselective anionic ring closure of an iodoimine precursor, which is formed from an aldehyde and methylamine. acs.orgnih.govacs.org The stereocenter at C4 is established earlier in the synthesis via a conjugate addition of an arylmagnesium bromide to a chiral imide. acs.orgacs.org This method results in the formation of sertraline as a single diastereoisomer. acs.org
Pfizer has also developed a methodology involving the intramolecular nucleophilic addition to N-acylimines, which was successfully applied to the synthesis of the racemic form of sertraline. nih.gov
Kinetic Resolution Techniques for Sertraline Precursors and Diastereomers
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.
A notable example is the kinetic resolution of N-methyl imines of 4-substituted tetralones through hydrosilylation with a chiral titanocene (B72419) catalyst. acs.org This process yields unreacted ketone with high enantiomeric excess and the corresponding amine product with high diastereomeric and enantiomeric purity, demonstrating its utility in the synthesis of sertraline. acs.org
Furthermore, dynamic kinetic resolution (DKR) has been employed in a chemoenzymatic approach to sertraline. thieme-connect.comacs.org This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgunipd.it A formal synthesis of sertraline has been demonstrated using an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation of a racemic diol mixture. thieme-connect.com
The commercial production of sertraline has historically relied on the classical resolution of the racemic amine with a chiral resolving agent, such as D-(-)-mandelic acid. acs.orgnih.gov This process forms diastereomeric salts that can be separated by crystallization due to their different solubilities. nih.govresearchgate.netacs.org The less soluble diastereomeric salt of the desired (1S,4S)-sertraline with (R)-mandelic acid can be isolated, and the undesired isomers can potentially be racemized and recycled. nih.govacs.org The chiral discrimination mechanism in this resolution process has been studied, highlighting the importance of intermolecular interactions like hydrogen bonding and van der Waals forces in the crystal packing of the diastereomeric salts. nih.govresearchgate.net
| Resolution Technique | Substrate | Chiral Agent/Catalyst | Key Feature | Reference |
| Kinetic Resolution (Hydrosilylation) | N-methyl imine of 4-substituted tetralone | Chiral titanocene catalyst | High ee of unreacted ketone and high de/ee of amine product | acs.org |
| Dynamic Kinetic Resolution | Racemic cis/trans diol | Enzyme (lipase) and Ruthenium catalyst | Theoretically quantitative yield of desired enantiomer | thieme-connect.com |
| Classical Resolution (Diastereomeric Salt Formation) | Racemic sertraline | D-(-)-mandelic acid | Separation based on differential solubility of diastereomeric salts | acs.orgnih.gov |
| Diastereomeric Salt Formation | (S,S)-Sertraline | L- and D-tartaric acid | Formation of non-isostructural phases with different solubilities | researchgate.netrsc.org |
Process Optimization for Stereoselective Production of Sertraline and its Enantiomers
The synthesis of sertraline is complicated by the presence of two chiral centers, which gives rise to four possible stereoisomers: the cis enantiomers (1S,4S) and (1R,4R), and the trans enantiomers (1S,4R) and (1R,4S). nih.govnih.gov The therapeutically active isomer is (1S,4S)-sertraline, making the control of stereochemistry a critical aspect of its production. nih.govnih.gov The other stereoisomers, including (1R,4R)-sertraline HCl, are considered impurities. nih.govnih.gov Consequently, process optimization focuses on maximizing the yield of the desired (1S,4S) isomer while minimizing the formation of the other three. Key strategies include stereoselective synthesis, chiral resolution of racemates, and the recycling of unwanted isomers.
Initial synthetic routes often lead to a racemic mixture of the cis and trans isomers. google.com The cis and trans isomers can be separated by methods like fractional crystallization. google.com The primary challenge then becomes the separation of the cis-racemate, a mixture of (1S,4S)-sertraline and (1R,4R)-sertraline. The commercial production of sertraline has historically relied on the resolution of this racemic mixture using a chiral resolving agent, most commonly D-(−)-mandelic acid. acs.orggoogle.com This process involves treating the cis-racemate free base with the optically active acid to form diastereomeric salts, one of which is less soluble and precipitates, allowing for separation. google.com
Research Findings on Synthesis and Resolution:
In the realm of chiral resolution, advanced techniques have been developed for both analytical and preparative-scale separation of sertraline's stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a prominent method. nih.gov For instance, a direct enantio-, diastereo-, and chemo-selective HPLC method was developed using a CSP based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) under reversed-phase conditions, allowing for the resolution of all stereoisomers in a single run of less than 15 minutes. nih.gov Another validated method uses an amylase-based Chiralpak AD-H column, achieving superior resolution between the (1S,4S) and (1R,4R) enantiomers. rasayanjournal.co.in
The table below summarizes various chromatographic and resolution techniques investigated for separating sertraline stereoisomers.
Table 1: Optimized Techniques for Chiral Resolution of Sertraline Isomers
| Technique | Chiral Selector / Stationary Phase | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Classical Resolution | D-(−)-mandelic acid | Formation of diastereomeric salts followed by fractional crystallization. | A common and scalable method for industrial production. google.comresearchgate.net | google.comresearchgate.net |
| Classical Resolution with Chiral Ionic Liquid | D-mandelic acid chiral ionic liquid | Reaction with racemic sertraline at 50°C, followed by crystallization from ethanol. | Yield of 80% for (1S,4S)-sertraline HCl with ≥98.0% optical purity. google.com | google.com |
| HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3) | Reversed-phase HPLC; single run analysis. | Baseline resolution of all stereoisomers in under 15 minutes. nih.gov | nih.gov |
| HPLC | Amylase-based Chiralpak AD-H column | Normal phase HPLC; mobile phase of hexane (B92381), isopropyl alcohol, ethanol, and diethyl amine. | High resolution (USP resolution > 7.5) between cis-enantiomers. rasayanjournal.co.in | rasayanjournal.co.in |
| Countercurrent Chromatography (CCC) | Hydroxypropyl-β-cyclodextrin | Biphasic solvent system (n-hexane/phosphate (B84403) buffer); reverse phase and recycling elution modes. | Achieved stereoselectivity of 1.404 for cis-sertraline enantiomers. nih.govresearchgate.net | nih.govresearchgate.net |
| Micellar Electrokinetic Chromatography (MEKC) | Hydroxypropyl-β-cyclodextrin and sodium deoxycholate | Buffer at pH 11.5; 25 kV voltage; 20°C temperature. | Optimized separation of all four stereoisomers. researchgate.net | researchgate.net |
Process Optimization via Isomer Recycling:
A significant advancement in process optimization is the development of methods to recycle the unwanted stereoisomers, such as (1R,4R)-sertraline, trans-(1S,4R), and trans-(1R,4S). google.com This converts waste streams into the desired product, dramatically improving the asymptotic yield of the process. One patented process involves converting the unwanted stereoisomers into an imine form of sertraline. google.comgoogle.com The (1R,4R) and (1S,4R) isomers are converted to the (4R)-imine, which can then be subjected to base-catalyzed isomerization to produce a racemic mixture of the (4R)- and (4S)-imine forms. google.comgoogle.com This racemic imine is then reduced, for example by catalytic hydrogenation, to produce a mixture of all four stereoisomers, but with an enrichment of the cis isomers. google.com The resulting mixture re-enters the separation and resolution process. google.com
One study demonstrated this racemization and isomerization process by treating (1S,4S)-sertraline with a catalyst, resulting in a mixture of all four isomers. The findings are detailed in the table below.
Table 2: Isomer Distribution after Catalytic Isomerization of (1S,4S)-Sertraline
| Isomer | Chemical Name | Percentage in Final Mixture |
|---|---|---|
| cis-(1S,4S) | (1S,4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 32.7% |
| cis-(1R,4R) | (1R,4R)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 23.7% |
| trans-(1R,4S) | (1R,4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 18.9% |
| trans-(1S,4R) | (1S,4R)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 24.7% |
(Data sourced from a specific experiment involving heating (1S,4S)-sertraline with potassium iodide, [IrCp*Cl₂]₂, and tetrabutylammonium (B224687) hydroxide (B78521) in toluene. chemicalbook.com)
Pharmacodynamics of 1r,4r Sertraline Hcl: Molecular and Cellular Mechanisms
Primary Mechanism of Action: Selective Serotonin (B10506) Transporter (SLC6A4) Inhibition by (1R,4R)-Sertraline HCl
This compound, like its more clinically utilized stereoisomer (1S,4S)-Sertraline, primarily functions as a selective serotonin reuptake inhibitor (SSRI) drugbank.comnih.govclinpgx.orgnih.govwww.nhs.ukwikipedia.orgwww.nhs.uk. Its main mechanism of action involves binding to the serotonin transporter protein (SERT), which is encoded by the SLC6A4 gene nih.govclinpgx.orggenomind.comgenesight.com. This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling activity genomind.comgenesight.com. By inhibiting this reuptake process, this compound effectively increases the concentration of serotonin available in the synapse, thereby enhancing serotonergic neurotransmission drugbank.com.
Serotonin Reuptake Inhibition Potency and Selectivity of the (1R,4R) Enantiomer
While both the (1S,4S) and (1R,4R) enantiomers of sertraline (B1200038) inhibit serotonin reuptake, the (1S,4S) isomer is recognized as the more potent and clinically effective form nih.govclinpgx.orgnih.gov. However, the (1R,4R) enantiomer also demonstrates the ability to inhibit the reuptake of serotonin nih.govclinpgx.org. During the synthesis of sertraline, the (1R,4R) enantiomer can be formed as a potential impurity rjptonline.org. Research has highlighted the stereoselectivity of sertraline's actions, with different isomers exhibiting varying potencies and effects nih.govnih.gov. For instance, in the trans isomeric form of sertraline, the (+)-1R,4S-enantiomer is a potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862), while the (-)-1S,4R-enantiomer is more selective for norepinephrine inhibition nih.gov. The cis isomer used in therapy, (+)-cis-1S,4S, is highly selective for serotonin uptake inhibition nih.gov.
Effects on Synaptic Serotonin Concentrations and Receptor Signaling
The inhibition of the serotonin transporter by this compound leads to an increased concentration of serotonin in the synaptic cleft drugbank.com. This elevated level of serotonin results in enhanced activation of postsynaptic serotonin receptors drugbank.comnih.gov. The prolonged presence of serotonin in the synapse is believed to be the primary driver of the therapeutic effects observed with SSRIs drugbank.com. Over time, this sustained increase in serotonergic signaling can lead to adaptive changes in the brain, including the downregulation of certain serotonin receptors, which may contribute to the therapeutic timeline of these compounds hres.ca. Studies have shown that chronic administration of sertraline can lead to the desensitization of 5-HT1A autoreceptors, which may further contribute to its therapeutic effects frontiersin.org.
Modulation of Other Neurotransmitter Systems by this compound
Beyond its primary action on the serotonin system, sertraline, including its (1R,4R) enantiomer, exhibits some activity at other neurotransmitter transporters, albeit with lower affinity compared to its action on SERT.
Dopamine Reuptake Inhibition Capacity
Sertraline is unique among many SSRIs for its discernible, albeit relatively weak, inhibition of the dopamine transporter (DAT) nih.govwikipedia.orgmaastrichtuniversity.nlpsychopharmacologyinstitute.com. This action leads to an increase in extracellular dopamine concentrations wikipedia.orgresearchgate.net. While its affinity for DAT is significantly lower than for SERT, this dopaminergic activity is thought to contribute to some of its clinical effects wikipedia.orgmaastrichtuniversity.nlpsychopharmacologyinstitute.com. Studies have shown that sertraline can increase extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum researchgate.net. This property distinguishes it from other SSRIs and may be related to some of its unique clinical characteristics nih.govmaastrichtuniversity.nl.
| Transporter | Relative Inhibition |
|---|---|
| Serotonin (SERT) | High |
| Dopamine (DAT) | Low to Moderate |
| Norepinephrine (NET) | Low |
Influence on Glutamate (B1630785) and GABA Cycling in Neurons
Research indicates that sertraline can also influence the cycling of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively nih.govclinpgx.org. The interplay between the serotonin system and the GABAergic and glutamatergic systems is complex nih.gov. Studies have shown that SSRI treatment can lead to changes in GABA and glutamate levels in various brain regions nih.govresearchgate.netresearchgate.netdiscovery.csiro.au. While the direct mechanisms are still being elucidated, it is understood that serotonin can modulate the activity of both GABAergic and glutamatergic neurons nih.gov. Some research suggests that SSRIs may increase GABA levels, which could contribute to their therapeutic effects nih.gov. The accumulation of extracellular glutamate has been observed in some conditions, and it's thought that SSRIs might help to regulate this by influencing the glutamate-glutamine cycle nih.gov.
Insufficient Data for Specific this compound Receptor Binding Profile
Following a comprehensive search of scientific literature and pharmacological databases, it has been determined that there is insufficient publicly available data to construct a detailed article on the receptor binding profile of the specific stereoisomer this compound as requested.
Sertraline possesses two chiral centers, resulting in four distinct stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The vast majority of published research focuses on the clinically approved and therapeutically active (+)-cis-(1S,4S)-sertraline enantiomer. While some literature notes that other isomers, including (1R,4R)-sertraline, exhibit pharmacological activity, such as the inhibition of serotonin reuptake, specific and quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for the (1R,4R) isomer across a broad range of neurotransmitter receptors are not available in the reviewed sources.
The user's request mandated a strict focus solely on the (1R,4R) isomer and required detailed, scientifically accurate content, including data tables, for its affinity at specific adrenergic, cholinergic, GABAergic, dopaminergic, histaminergic, and serotonergic receptors. Without primary research data detailing these specific interactions for the (1R,4R) isomer, generating the requested content would not be possible without resorting to speculation or improperly substituting data from the distinct (1S,4S) isomer, which would be scientifically inaccurate and violate the explicit constraints of the request.
Therefore, the article focusing solely on the pharmacodynamics and specific receptor binding profiles of this compound cannot be generated at this time.
Receptor Binding Profiles of this compound
Investigation of Sigma-1 Receptor Affinity and Clinical Relevance
This compound displays a notable affinity for sigma-1 receptors, which are unique intracellular proteins located primarily at the endoplasmic reticulum. drugbank.comdrugbank.com This interaction is considered a secondary pharmacological action, distinct from its primary mechanism of serotonin reuptake inhibition. Among several selective serotonin reuptake inhibitors (SSRIs), sertraline demonstrates a moderate to high affinity for these receptors. nih.govresearchgate.net
The binding affinity of various SSRIs for the sigma-1 receptor has been compared in multiple studies. The generally accepted order of affinity, from highest to lowest, is as follows:
Fluvoxamine > Sertraline > Fluoxetine (B1211875) > Escitalopram (B1671245) > Citalopram >> Paroxetine (B1678475) nih.govresearchgate.net
| Compound | Relative Affinity for Sigma-1 Receptor |
|---|---|
| Fluvoxamine | Highest |
| This compound | High |
| Fluoxetine | Moderate |
| Escitalopram | Moderate |
| Citalopram | Moderate |
| Paroxetine | Very Low |
Chronic Administration Effects on Brain Receptor Regulation
Downregulation of Brain Norepinephrine Receptors
Chronic administration of this compound has been shown in animal studies to induce a downregulation of norepinephrine receptors in the brain, specifically the beta-adrenergic receptor subtype. drugbank.comnih.govnih.gov This adaptive change is not an immediate effect but rather develops over a period of sustained treatment. The mechanism underlying this change is believed to be a reduction in the total number of beta-adrenergic receptors (Bmax), rather than a change in their binding affinity (Kd) for norepinephrine. nih.govnih.gov
This regulatory effect on the noradrenergic system is thought to be linked to sertraline's primary action on the serotonin system. Studies have demonstrated that enhancing serotonergic transmission facilitates the downregulation of beta-adrenoceptors. nih.gov For example, the co-administration of sertraline with a serotonin agonist (quipazine) or a serotonin releaser (norfenfluramine) resulted in a significant downregulation of beta-adrenoceptors at doses where neither agent was effective alone. nih.govnih.gov These findings suggest that the increased serotonergic activity resulting from chronic sertraline treatment plays a crucial role in modulating the sensitivity of the norepinephrine receptor system. nih.gov
| Parameter | Finding | Reference Study Highlight |
|---|---|---|
| Receptor Density (Bmax) | Decreased | Saturation experiments showed a reduction in the number of [3H]dihydroalprenolol binding sites in rat cortex. nih.gov |
| Binding Affinity (Kd) | No significant change | The affinity of the receptors for the radioligand remained unaffected. nih.govnih.gov |
| Functional Response | Reduced cAMP generation | Subacute sertraline administration reduced cyclic AMP generation by the norepinephrine receptor-coupled adenylate cyclase. nih.gov |
| Influence of Serotonin System | Facilitated by increased 5-HT activity | Co-administration with serotonin agonists enhanced the downregulation effect. nih.govnih.gov |
Downregulation of Brain Serotonin Receptors
The long-term administration of this compound leads to significant adaptive changes within the serotonin system itself. These changes involve the regulation of both postsynaptic serotonin receptors and the presynaptic serotonin transporter (SERT), which is the primary target of sertraline. nih.govnih.gov
One key adaptation is the desensitization and downregulation of specific serotonin receptor subtypes. Chronic sertraline treatment has been shown to induce a desensitization of 5-HT2 receptors in the rat cortex. semanticscholar.org This functional desensitization appears to involve changes in the signal transduction pathway at a point beyond the receptor binding site itself, as studies did not detect a corresponding decrease in the density of 5-HT2 binding sites after sertraline administration, unlike with some other antidepressants. semanticscholar.org
Furthermore, a crucial adaptation occurs at the presynaptic level, involving the downregulation of the serotonin transporter (SERT). nih.govnih.gov Chronic treatment with sertraline in rats leads to a substantial decrease in SERT density in brain regions such as the hippocampus. nih.gov This reduction in transporter sites is a functional downregulation and is not believed to be caused by neurotoxic effects or a decrease in the expression of the gene that codes for SERT. nih.gov
Additionally, the delayed therapeutic effect of SSRIs is often attributed to the gradual downregulation of presynaptic 5-HT1A autoreceptors. psychopharmacologyinstitute.comyoutube.com Initially, the increase in synaptic serotonin caused by SERT inhibition activates these inhibitory autoreceptors, which reduces the firing rate of serotonin neurons and serotonin release. Over time, with chronic treatment, these 5-HT1A autoreceptors become downregulated or desensitized. psychopharmacologyinstitute.com This disinhibition allows for an increased firing rate of the neuron and enhanced serotonin release into the synapse, which is hypothesized to be a key step in the onset of the therapeutic response. psychopharmacologyinstitute.comyoutube.com
Pharmacokinetics of 1r,4r Sertraline Hcl: Disposition and Metabolism
Metabolic Pathways and Metabolite Formation of (1R,4R)-Sertraline HCl
The biotransformation of sertraline (B1200038) is multifaceted, involving several key enzymatic reactions. The primary route of metabolism is N-demethylation, but other significant pathways include oxidative deamination, N-hydroxylation, and glucuronidation, leading to the formation of various metabolites hres.caclinpgx.orgdrugbank.com.
N-Demethylation to N-Desmethylsertraline: Activity and Potency
The principal metabolic pathway for sertraline is N-demethylation, which results in the formation of its main metabolite, N-desmethylsertraline nih.govnih.govuspharmacist.com. This reaction is catalyzed by a number of cytochrome P450 (CYP) enzymes nih.govresearchgate.net. While N-desmethylsertraline is an active metabolite, its pharmacological activity is substantially lower than that of the parent compound, sertraline nih.govnih.gov.
In vitro studies have demonstrated that N-desmethylsertraline is approximately 10- to 20-fold less potent as a serotonin (B10506) reuptake inhibitor compared to sertraline nih.gov. Further in vivo research supports the assessment that this metabolite does not significantly contribute to the central serotonin reuptake blockade produced by sertraline administration nih.govwikipedia.org. Consequently, N-desmethylsertraline is considered to have a negligible role in the clinical effects of sertraline nih.govwikipedia.org.
| Compound | Metabolic Pathway | Resulting Metabolite | Relative Potency (Serotonin Reuptake Inhibition) |
|---|---|---|---|
| This compound | N-Demethylation | N-Desmethylsertraline | 10- to 20-fold less potent than parent compound nih.gov |
Other Metabolic Transformations: N-Hydroxylation, Oxidative Deamination, Glucuronidation
Beyond N-demethylation, sertraline undergoes several other metabolic transformations. These pathways contribute to the formation of more water-soluble compounds that can be readily excreted from the body drughunter.com.
Oxidative Deamination: Both sertraline and its primary metabolite, N-desmethylsertraline, can be oxidatively deaminated to form a ketone metabolite nih.govnih.govhres.caclinpgx.org. This reaction is catalyzed by both CYP enzymes (CYP3A4 and CYP2C19) and monoamine oxidases (MAO-A and MAO-B) nih.govnih.gov. The resulting ketone can then undergo further hydroxylation hres.caclinpgx.org.
N-Hydroxylation: This is another initial metabolic step identified for sertraline clinpgx.orgdrugbank.com.
Glucuronidation: This is a Phase II conjugation reaction that increases the water solubility of metabolites to facilitate their elimination drughunter.com. Sertraline can be directly glucuronidated via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide nih.govclinpgx.org. This process is catalyzed by UGT1A3, UGT1A6, UGT2B4, and UGT2B7, with UGT2B7 showing the highest rate of catalysis nih.govnih.govresearchgate.net. Additionally, metabolites formed through oxidative pathways, such as the ketone and alcohol forms, are also largely excreted as glucuronide conjugates nih.govnih.govhres.ca.
Cytochrome P450 Enzyme System Interactions with this compound
The metabolism of sertraline is mediated by a multitude of cytochrome P450 enzymes, which means that no single enzyme is responsible for more than 25-35% of its transformation to N-desmethylsertraline nih.govclinpgx.org. This multi-enzyme pathway suggests a lower risk of significant pharmacokinetic alterations due to the inhibition or genetic polymorphism of a single CYP enzyme nih.govresearchgate.netsemanticscholar.org.
Role of CYP3A4 and CYP2B6 in Primary Metabolism
In vitro studies have identified several P450 enzymes that catalyze the N-demethylation of sertraline, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6 nih.govresearchgate.netdroracle.ai. Among these, CYP2B6 and CYP3A4 play significant roles.
CYP2B6: Research indicates that CYP2B6 contributes the most to sertraline N-demethylation researchgate.netnih.govresearchgate.net. At lower, more clinically relevant concentrations, CYP2B6 plays a more prominent role in the formation of N-desmethylsertraline nih.gov.
CYP3A4: The contribution of CYP3A4 is also notable, particularly at higher sertraline concentrations nih.govclinpgx.org. CYP3A4, along with CYP2C19, is also involved in the deamination of sertraline nih.govnih.govresearchgate.net. In vivo, the inhibition of CYP3A4 has been shown to increase serum concentrations of sertraline nih.gov.
| CYP450 Enzyme | Role in Sertraline Metabolism | Supporting Evidence |
|---|---|---|
| CYP2B6 | Major contributor to N-demethylation researchgate.netnih.govresearchgate.net | Plays a more prominent role at lower concentrations nih.gov |
| CYP3A4 | Contributes to N-demethylation (especially at high concentrations) and deamination nih.govnih.govresearchgate.net | Inhibition of CYP3A4 increases sertraline serum levels nih.gov |
Inhibitory Effects on CYP2D6 Activity
Sertraline has been shown to be an inhibitor of CYP2D6. However, its inhibitory effect is generally considered to be mild to moderate, particularly when compared to other selective serotonin reuptake inhibitors like fluoxetine (B1211875) and paroxetine (B1678475) uspharmacist.comresearchgate.netpsychopharmacologyinstitute.com. In vitro studies have reported a Ki (inhibition constant) value of 1.2 µM for sertraline's inhibition of CYP2D6 nih.gov. In clinical studies, the impact of sertraline on CYP2D6 activity appears to be related to the baseline CYP2D6 activity of the individual nih.gov. While some inhibition can be observed, it is less potent than that caused by fluoxetine and paroxetine uthscsa.edu.
Inhibitory Effects on CYP2C19 Activity and Allele-Specific Potency
Sertraline's interaction with CYP2C19 involves both its role as a substrate and as an inhibitor. Studies on its inhibitory potential have yielded mixed results, with one study finding it could inhibit S-mephenytoin 4'-hydroxylation (a CYP2C19-mediated process) by 73.3%, while another classified it as a weak inhibitor nih.gov.
The genetic polymorphism of the CYP2C19 gene is a significant determinant of sertraline's pharmacokinetic variability core.ac.ukattodiagnostics.com. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 alleles, which affects sertraline plasma concentrations mydruggenome.org.
Poor Metabolizers (PMs): Individuals with no functional CYP2C19 alleles have greatly reduced metabolism of sertraline, leading to significantly higher plasma concentrations mydruggenome.orgnih.gov. Studies have shown that sertraline serum concentrations can be up to 2.68-fold higher in PMs compared to normal metabolizers nih.gov.
Intermediate Metabolizers (IMs): Those with one reduced-function allele also show increased sertraline exposure, with concentrations approximately 1.38-fold higher than in normal metabolizers nih.gov.
Ultrarapid Metabolizers (UMs): Patients carrying the CYP2C1917 allele, which leads to increased enzyme activity, may have slightly lower serum concentrations of sertraline, although the effect appears to be marginal nih.gov.
These findings demonstrate that the potency of CYP2C19-mediated metabolism of sertraline is allele-specific, with significant implications for drug exposure in individuals with different genetic makeups core.ac.uknih.gov.
| CYP2C19 Phenotype | Description | Impact on Sertraline Serum Concentration (vs. Normal Metabolizers) |
|---|---|---|
| Poor Metabolizer (PM) | Carries two no-function alleles | ▲ 2.68-fold higher nih.gov |
| Intermediate Metabolizer (IM) | Carries one normal/increased function and one no-function allele, or two decreased function alleles | ▲ 1.38-fold higher nih.gov |
| Normal Metabolizer (NM) | Carries two normal function alleles | Reference group |
| Ultrarapid Metabolizer (UM) | Carries two increased function alleles (17/17) | ▼ ~10% lower (marginal effect) nih.gov |
Substrate-Specific Inhibition of CYP2C9 Activity
Research indicates that sertraline's inhibitory effect on the cytochrome P450 enzyme CYP2C9 is dependent on the specific substrate being metabolized. clinpgx.orgdrugbank.com In vitro studies have demonstrated that sertraline is a moderate inhibitor of phenytoin (B1677684) hydroxylation. clinpgx.orgdrugbank.com This in vitro finding is clinically significant, as co-administration can lead to increased plasma concentrations of phenytoin in patients. clinpgx.orgdrugbank.com
Conversely, sertraline exhibits only a weak inhibitory effect on the metabolism of other CYP2C9 substrates, namely warfarin (B611796) and tolbutamide (B1681337). clinpgx.orgdrugbank.com An in vitro study investigating the inhibition of phenytoin p-hydroxylation determined an average inhibition constant (Ki) of 33 μM for sertraline.
Table 1: Substrate-Dependent Inhibition of CYP2C9 by Sertraline
| CYP2C9 Substrate | Degree of Inhibition by Sertraline | Clinical Observation |
|---|---|---|
| Phenytoin | Moderate | Can increase plasma phenytoin concentrations. clinpgx.orgdrugbank.com |
| Warfarin | Weak | No significant clinical effect on protein binding. |
| Tolbutamide | Weak | No significant clinical effect on pharmacokinetics. clinpgx.orgdrugbank.com |
Considerations for CYP1A2 Induction
The interaction between sertraline and the CYP1A2 enzyme is not fully resolved, with some studies suggesting a potential for induction. Multiple sources indicate that sertraline does not inhibit CYP1A2 activity. clinpgx.orgdrugbank.com However, there is some evidence that it may act as a CYP1A2 inducer. clinpgx.orgdrugbank.com In contrast, an in vivo study involving 21 patients and healthy volunteers treated with sertraline (mean dose of 94 mg/day) found that the treatment did not significantly alter CYP1A2 activity, as measured by the caffeine (B1668208) metabolic ratio. nih.gov Therefore, while the potential for CYP1A2 induction exists, its clinical significance remains to be firmly established.
Drug Transporter Interactions: P-Glycoprotein (ABCB1)
This compound as a Substrate for P-glycoprotein
Both sertraline and its primary metabolite, desmethylsertraline (B1148675), are substrates for the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. clinpgx.orgdrugbank.com Studies have shown that both compounds bind to P-gp with high affinity. clinpgx.org As a P-gp substrate, sertraline's ability to cross cellular barriers, such as the blood-brain barrier, can be limited by this transporter's efflux activity.
This compound as an Inhibitor of P-glycoprotein
In addition to being a substrate, sertraline is also a potent inhibitor of P-glycoprotein. drugbank.comnih.gov Its inhibitory activity has been shown to be comparable to that of the well-known P-gp inhibitor quinidine. nih.gov This inhibition can affect the pharmacokinetics of other drugs that are P-gp substrates.
An in vivo study in mice investigating the effect of sertraline on the brain accumulation of the P-gp substrate digoxin (B3395198) revealed a complex, biphasic pattern of inhibition. droracle.ainih.gov
Table 2: In Vivo Effects of Sertraline on P-glycoprotein Activity at the Blood-Brain Barrier (Substrate: Digoxin)
| Time After Sertraline Administration | Effect on Digoxin Brain Accumulation | Implied P-gp Activity |
|---|---|---|
| 5 minutes | Increased | Inhibition |
| 60 minutes | Reduced (compared to control) | Stimulation |
| 240 minutes | Increased | Inhibition |
Data sourced from an in vivo study in mice. droracle.ainih.gov
This biphasic effect—an initial potent inhibition followed by a transient stimulation and then a later return to inhibition—suggests a complex regulatory interaction between sertraline and P-gp at biological barriers. droracle.ainih.gov While this interaction has been demonstrated, some sources suggest it may not always result in clinical effects. clinpgx.orgdrugbank.com
Excretion Pathways of this compound and its Metabolites
Sertraline is extensively metabolized before elimination, with very low concentrations of the unchanged drug being recovered from urine. clinpgx.org The primary routes of metabolism include N-demethylation to form desmethylsertraline, as well as oxidative deamination, N-hydroxylation, and subsequent glucuronide conjugation. drugbank.com Since sertraline is heavily metabolized, the excretion of the unchanged drug in urine is a minor elimination pathway; however, 12-14% of unchanged sertraline is excreted in the feces. drugbank.com
Biliary Excretion of Metabolites
The role of biliary excretion is a significant factor in the elimination of sertraline metabolites in animal models. Studies in bile duct-cannulated rats and dogs demonstrated that bile is the major route of elimination in both species. wellnessresources.com In these animal models, glucuronide conjugates of sertraline metabolites, including sertraline carbamic acid glucuronide and α-hydroxy ketone diastereomers, accounted for a substantial portion of the excreted radiolabel in the bile. wellnessresources.com
While these animal studies are informative, the precise quantitative contribution of biliary excretion of metabolites in humans is not as clearly defined in the literature. It is known that sertraline metabolites undergo glucuronidation, a process that typically facilitates biliary and renal excretion. clinpgx.orgdrugbank.com The finding that a portion of the parent drug is found in feces suggests that some biliary excretion does occur in humans. drugbank.com However, specific data on the percentage of sertraline metabolites eliminated via the biliary pathway in humans remains limited.
Urinary Excretion of Unchanged Drug and Metabolites
The elimination of this compound and its metabolites occurs through multiple pathways, with renal excretion playing a significant role in the clearance of its metabolic products. Following administration, sertraline undergoes extensive metabolism in the liver. Studies have shown that over a 9-day period, approximately 40-45% of the administered radioactive dose of sertraline is recovered in the urine. fda.gov Notably, unchanged sertraline is not detectable in the urine, indicating that the parent compound is almost completely metabolized before renal clearance. fda.gov The primary metabolite found in urine is α-hydroxy sertraline, which is excreted after undergoing glucuronide conjugation. nih.gov This extensive metabolic process underscores the liver's primary role in the biotransformation of sertraline prior to its ultimate excretion by the kidneys. The determination of sertraline and its metabolites in urine can provide valuable information for monitoring treatment, especially in cases of adverse reactions or lack of therapeutic response. researchgate.netconsensus.appresearchgate.net
Fecal Excretion of Unchanged Drug and Metabolites
Fecal excretion is another major route for the elimination of this compound and its metabolites. Research indicates that within a 9-day timeframe following administration, about 40-45% of the administered radioactive dose can be found in the feces. fda.gov Unlike urinary excretion, a portion of the drug is eliminated in its original form through this route. Specifically, between 12-14% of the fecal content consists of unchanged sertraline. fda.gov The remainder is composed of various metabolites. The significant biliary excretion of metabolites contributes to this fecal elimination pathway. hres.ca This highlights that a substantial part of both the metabolized and unmetabolized drug is cleared from the body via the gastrointestinal tract.
Pharmacogenetic Influences on this compound Disposition
The disposition of this compound is significantly influenced by genetic variations in enzymes and transporters involved in its metabolism and distribution. These pharmacogenetic factors can lead to interindividual differences in drug exposure and clinical outcomes.
Impact of CYP2C19 Genetic Variants on Metabolism and Clinical Response
The cytochrome P450 2C19 (CYP2C19) enzyme is a key component in the metabolism of sertraline. mydruggenome.org Genetic polymorphisms in the CYP2C19 gene can lead to different metabolic phenotypes, which in turn affect the plasma concentrations of sertraline and its clinical effects. Individuals can be classified into several metabolizer groups based on their CYP2C19 genotype:
Poor Metabolizers (PMs): These individuals have two non-functional alleles, leading to greatly reduced metabolism of sertraline. mydruggenome.org Studies have shown that CYP2C19 PMs have significantly higher serum concentrations of sertraline compared to normal metabolizers (NMs). nih.govresearchgate.net One study reported a 2.68-fold higher sertraline serum concentration in PMs compared to NMs. nih.gov This increased exposure can heighten the risk of side effects. mydruggenome.org
Intermediate Metabolizers (IMs): IMs possess one normal function allele and one no-function allele, or one increased function allele and one no-function allele, resulting in reduced sertraline metabolism compared to NMs. mydruggenome.org Research has demonstrated that IMs exhibit a 1.38-fold higher sertraline serum concentration than NMs. nih.gov This can also increase the likelihood of experiencing adverse drug reactions. researchgate.net
Normal Metabolizers (NMs): With two normal function alleles, NMs have a standard metabolic rate for sertraline. mydruggenome.org
Ultrarapid Metabolizers (UMs): UMs have two increased function alleles, leading to a faster metabolism of sertraline. mydruggenome.org This can result in lower plasma concentrations, with one study noting a marginally lower serum concentration of about -10% compared to NMs. nih.gov
| CYP2C19 Phenotype | Genotype | Impact on Sertraline Metabolism | Effect on Sertraline Serum Concentration (Compared to NMs) |
|---|---|---|---|
| Poor Metabolizer (PM) | Two no-function alleles | Greatly reduced | ▲ 2.68-fold higher nih.gov |
| Intermediate Metabolizer (IM) | One normal and one no-function allele; or one increased and one no-function allele | Reduced | ▲ 1.38-fold higher nih.gov |
| Normal Metabolizer (NM) | Two normal function alleles | Normal | Reference |
| Ultrarapid Metabolizer (UM) | Two increased function alleles | Increased | ▼ ~10% lower nih.gov |
Influence of ABCB1 Genetic Variants on Adverse Effects and Plasma Concentrations
The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a role in limiting the brain's exposure to certain drugs, including sertraline. psychiatryonline.orgnih.govescholarship.org Genetic variations in ABCB1 can affect the function of this transporter, thereby influencing the efficacy and side effects of sertraline.
One significant single nucleotide polymorphism (SNP) is rs10245483 . Studies have shown that individuals who are common homozygotes for this variant tend to have a better response and experience fewer side effects when treated with sertraline. psychiatryonline.org Conversely, those with the minor allele homozygote may have a poorer response. psychiatryonline.org
Another variant, rs2032583 , has been associated with the side effects of selective serotonin reuptake inhibitors (SSRIs). snpedia.com The minor C allele of this SNP has been linked to a greater incidence of antidepressant side effects. psychiatryonline.org Although some research has suggested a connection between this variant and remission, other larger studies have not been able to confirm this association. psychiatryonline.orgsnpedia.com
| ABCB1 Variant | Genotype | Impact on Sertraline Treatment |
|---|---|---|
| rs10245483 | Common homozygote | Better response and fewer side effects with sertraline. psychiatryonline.org |
| Minor allele homozygote | Poorer response to sertraline. psychiatryonline.org | |
| rs2032583 | Minor C allele carriers | Associated with greater antidepressant side effects. psychiatryonline.org |
Associations with Serotonin Receptor Gene Variants (HTR1A, HTR2A)
Genetic variations in serotonin receptors can also modulate the response to sertraline treatment. The HTR1A gene, which codes for the serotonin 1A receptor, contains the polymorphism rs6295 . While this variant has been studied in the context of SSRI treatment, a meta-analysis did not find a conclusive association between the HTR1A C-1019G polymorphism (rs6295) and antidepressant response. nih.gov However, some studies have noted associations between this variant and specific adverse effects, such as dizziness. frontiersin.orgresearchgate.net
The HTR2A gene, encoding the serotonin 2A receptor, has several polymorphisms that have been investigated for their impact on sertraline therapy. The rs6311 and rs6313 variants have been linked to the effectiveness of sertraline. Specifically, the rs6311A/A and rs6313T/T genotypes are considered potential markers for lower effectiveness in treating anxiety and depressive symptoms, as well as an increased risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net Additionally, the rs6314C/T and rs7997012 G/G genotypes have been suggested as markers for the risk of adverse drug reactions during sertraline treatment. nih.govresearcher.liferesearchgate.net
| Gene Variant | Genotype | Association with Sertraline Treatment Outcome |
|---|---|---|
| HTR1A-rs6295 | CG genotype | Potential association with dizziness. frontiersin.orgresearchgate.net |
| HTR2A-rs6311 | A/A genotype | Possible marker of lower effectiveness and higher risk of adverse reactions. nih.govresearcher.liferesearchgate.net |
| C allele | Not associated with nausea and vomiting. clinpgx.org | |
| HTR2A-rs6313 | T/T genotype | Possible marker of lower effectiveness and higher risk of adverse reactions. nih.govresearcher.liferesearchgate.net |
| HTR2A-rs6314 | C/T genotype | Potential marker for the risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net |
| HTR2A-rs7997012 | G/G genotype | Potential marker for the risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net |
Role of Accessory Protein Gene Variants (REEP5)
Currently, there is a lack of available research specifically investigating the role of accessory protein gene variants, such as those in the Receptor Expression-Enhancing Protein 5 (REEP5) gene, on the disposition and pharmacokinetics of this compound. Further studies are needed to explore potential associations and their clinical significance.
Neurobiological and Clinical Effects of 1r,4r Sertraline Hcl: Research Findings
Neuroanatomical and Neurophysiological Effects
Research into the effects of (1R,4R)-Sertraline HCl has revealed significant impacts on brain structure and function. These effects can differ based on the underlying psychiatric state of the individual and are linked to the medication's influence on serotonergic pathways.
Studies have shown that this compound can induce changes in the volume of key brain regions implicated in mood and emotional regulation. In a study involving depressed patients, effective treatment with sertraline (B1200038) was associated with a significant increase in gray matter volume over time in the left dorsolateral prefrontal cortex (DLPFC). nih.govresearchgate.net This volumetric increase was directly correlated with a decrease in self-reported levels of depression, suggesting a structural change linked to clinical improvement. nih.govresearchgate.net These findings point to cortical architectural changes that may be associated with the top-down neuronal modulation of emotion. nih.gov
Research in nonhuman primates has also provided insights into how sertraline may affect brain volumes. In depressed subjects, long-term administration of sertraline led to a significant increase in the volume of the anterior cingulate cortex. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl The anterior cingulate cortex and hippocampus are noted for having smaller volumes in depressed individuals compared to their non-depressed counterparts. sciencedaily.comwakehealth.edumdlinx.com One of the proposed mechanisms for the antidepressant effect of drugs like sertraline is the promotion of neuron growth and connectivity in these specific brain regions. sciencedaily.comwakehealth.edumdlinx.com
The neuroanatomical effects of this compound appear to vary depending on the individual's depressive state. A study conducted on nonhuman primates revealed that sertraline administration resulted in different structural brain changes in depressed versus nondepressed subjects. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl Specifically, in depressed subjects, sertraline significantly increased the volume of the anterior cingulate cortex. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl Conversely, in nondepressed subjects, the same treatment led to a decrease in the volume of both the anterior cingulate cortex and the hippocampus. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl These findings suggest that the therapeutic effects of sertraline on brain structure may be specific to the pathological changes associated with depression. nih.gov
Table 1: Differential Volumetric Brain Changes with Sertraline Treatment
| Brain Region | Effect in Depressed State | Effect in Nondepressed State | Source |
|---|---|---|---|
| Anterior Cingulate Cortex | Volume Increase | Volume Decrease | sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl |
| Hippocampus | - | Volume Decrease | sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl |
| Dorsolateral Prefrontal Cortex (Human Study) | Volume Increase | Not Studied | nih.govresearchgate.net |
This compound, as a selective serotonin (B10506) reuptake inhibitor, directly modulates the central serotonergic system. Its primary mechanism involves blocking the reuptake of serotonin at the presynaptic neuronal membrane, which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. drugbank.com A key indicator of central serotonin turnover is the level of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the cerebrospinal fluid (CSF). While direct data on CSF 5-HIAA levels specifically for this compound was not available in the provided search results, the mechanism of action of SSRIs generally leads to complex changes in the serotonin system.
Mechanistic Insights into Therapeutic Efficacy
The therapeutic effects of this compound in major depressive disorder and obsessive-compulsive disorder are primarily attributed to its potent and selective inhibition of serotonin reuptake. However, emerging research suggests a more complex pharmacological profile that may contribute to its clinical efficacy.
In major depressive disorder, the primary mechanism of this compound is the selective inhibition of the serotonin transporter (SERT), leading to increased availability of serotonin in the synapse. drugbank.com Beyond this primary action, sertraline also exhibits a weak inhibitory effect on the dopamine (B1211576) transporter (DAT). drugbank.compsychopharmacologyinstitute.com This mild dopaminergic activity is thought by some clinicians to contribute to an "activating" effect, potentially improving energy and motivation in some patients. psychopharmacologyinstitute.com However, the clinical significance of this dopamine reuptake inhibition at typical therapeutic doses remains a subject of debate. wikipedia.org
Furthermore, this compound has an affinity for sigma-1 receptors. drugbank.compsychopharmacologyinstitute.com While the precise clinical relevance of this interaction is still under investigation, sigma-1 receptors are known to be involved in a variety of cellular functions and neurotransmitter systems. psychopharmacologyinstitute.com Recent research suggests that sertraline acts as a sigma-1 receptor inverse agonist, which may contribute to its effects on hippocampal plasticity. nih.gov
Table 2: Pharmacological Actions of this compound in Major Depressive Disorder
| Target | Action | Potential Clinical Implication | Source |
|---|---|---|---|
| Serotonin Transporter (SERT) | Potent Inhibition | Primary antidepressant effect | drugbank.com |
| Dopamine Transporter (DAT) | Weak Inhibition | Possible activating effects (improved energy, motivation) | psychopharmacologyinstitute.com |
| Sigma-1 Receptors | Affinity (Inverse Agonist) | Modulation of hippocampal plasticity; full clinical relevance under investigation | drugbank.compsychopharmacologyinstitute.comnih.gov |
The therapeutic efficacy of this compound in obsessive-compulsive disorder (OCD) is also primarily linked to its potent inhibition of serotonin reuptake. drugbank.com The pathophysiology of OCD is thought to involve dysregulation of the cortico-striato-thalamo-cortical (CSTC) circuits. Research in pediatric OCD has shown that treatment with sertraline can modulate these circuits. A pilot study using resting-state fMRI found that 12 weeks of sertraline treatment led to increased striatal connectivity within the CSTC circuitry compared to healthy controls. nih.govnih.gov Specifically, there was increased connectivity between the right putamen and the left frontal cortex/insula, and the left putamen with the left frontal cortex and pre- and post-central cortices. nih.govnih.gov Notably, the increase in connectivity in the left putamen circuit was significantly correlated with clinical improvement in OCD symptoms. nih.govnih.gov These findings suggest that sertraline's therapeutic effect in OCD may be mediated by its ability to normalize or enhance functional connectivity within these critical brain circuits. nih.gov
Mechanism in Panic Disorder
(1S,4S)-Sertraline HCl is a selective serotonin reuptake inhibitor (SSRI) that has demonstrated efficacy in the treatment of panic disorder. nih.govnih.gov The primary mechanism of action is the potent and selective inhibition of presynaptic serotonin (5-HT) reuptake. medscape.compatsnap.com This action blocks the serotonin transporter protein, leading to an increased concentration of serotonin in the synaptic cleft and an enhancement of serotonergic neurotransmission. patsnap.comdrugbank.com The sustained elevation of synaptic serotonin is believed to be the key factor in its therapeutic effects for panic disorder and other anxiety-related conditions. drugbank.com
While its primary action is on the serotonin system, sertraline has only very weak inhibitory effects on the neuronal reuptake of norepinephrine (B1679862) and dopamine. medscape.com Clinical trials have substantiated its efficacy. A 10-week, double-blind, placebo-controlled study found that patients treated with sertraline showed significantly greater improvement in panic attack frequency compared to those who received a placebo. nih.gov Further research has consistently shown sertraline to be an effective and well-tolerated treatment for panic disorder. portico.org
| Outcome Measure | Sertraline Improvement | Placebo Improvement | Significance (p-value) |
| Panic Attack Frequency | Significantly Greater | Less Improvement | P=.01 |
| Clinical Global Impression (CGI) - Improvement | Significantly Greater | Less Improvement | P=.01 |
| Clinical Global Impression (CGI) - Severity | Significantly Greater | Less Improvement | P=.009 |
| Panic Disorder Severity Scale | Significantly Greater | Less Improvement | P=.03 |
| Quality of Life Scores | Significantly Greater | Less Improvement | P=.003 |
This table summarizes findings from a multicenter trial on sertraline for panic disorder, highlighting the statistically significant improvements observed in the sertraline group compared to placebo across various efficacy measures. nih.gov
Mechanism in Generalized Anxiety Disorder
The therapeutic action of sertraline in Generalized Anxiety Disorder (GAD) is also rooted in its function as an SSRI. clinpgx.orgnih.gov By inhibiting the reuptake of serotonin, sertraline increases its availability in the central nervous system, which plays a crucial role in mood and anxiety regulation. nih.govpatsnap.com This modulation of the serotonergic system is the principal mechanism underlying its anxiolytic effects. patsnap.com
Randomized, double-blind, placebo-controlled studies have confirmed sertraline's efficacy for GAD. In one such 10-week study, patients receiving sertraline demonstrated a statistically significant reduction in anxiety symptoms compared to the placebo group. nih.gov The primary measure, the Hamilton Rating Scale for Anxiety (HAM-A), showed a notable decrease in total scores for the sertraline group. nih.govresearchgate.net Response rates, defined as a 50% or greater decrease in HAM-A total score, were also significantly higher for patients treated with sertraline. nih.gov
| Efficacy Measure | Sertraline Group (Mean Change) | Placebo Group (Mean Change) | Significance (p-value) |
| HAM-A Total Score | -11.7 | -8.0 | Significant |
| HAM-A Psychic Anxiety Subscale | -6.7 | -4.1 | Significant |
| HAM-A Somatic Anxiety Subscale | -5.0 | -3.9 | Significant |
This table presents data from a 12-week study on sertraline for GAD, showing the mean decrease from baseline in Hamilton Anxiety Rating Scale (HAM-A) scores. The sertraline group showed significantly greater improvement in total anxiety, psychic anxiety, and somatic anxiety compared to the placebo group. researchgate.net
Mechanism in Social Anxiety Disorder
Sertraline is an established treatment for social anxiety disorder (SAD), also known as social phobia. nih.govdrugbank.com The underlying neurobiology of SAD is thought to involve heightened reactivity of brain regions like the amygdala and insula in response to social threats. nih.gov The mechanism of action of sertraline in SAD involves the modulation of these neural circuits through its primary action of serotonin reuptake inhibition. patsnap.comtanzj.net By increasing synaptic serotonin, sertraline helps to dampen the exaggerated fear and anxiety responses associated with social situations. nih.gov
Research using neuroimaging has suggested that effective SSRI treatment can reduce the heightened activity in the amygdala and insula. nih.gov Clinical studies have demonstrated significant reductions in the severity of social anxiety symptoms with sertraline treatment. A 12-week open-label trial showed a nearly 50% reduction in scores on the Liebowitz Social Anxiety Scale (LSAS) following treatment. nih.gov
| Time Point | Mean LSAS Score | Standard Deviation |
| Pre-Treatment | 82.29 | 13.02 |
| Post-Treatment (12 weeks) | 44.71 | 25.44 |
This table shows the significant reduction in social anxiety severity, as measured by the Liebowitz Social Anxiety Scale (LSAS), in patients with generalized social phobia before and after 12 weeks of treatment with sertraline (t=7.24, p < 0.001). nih.gov
Mechanism in Post-Traumatic Stress Disorder
Sertraline is the first SSRI that received approval for the treatment of Post-Traumatic Stress Disorder (PTSD). researchgate.net Its therapeutic mechanism is primarily attributed to the inhibition of the serotonin transporter, which enhances serotonergic activity. patsnap.comresearchgate.net It has only minor effects on dopamine and norepinephrine transporters. researchgate.net The serotonergic system is deeply involved in the regulation of fear and stress responses, which are dysregulated in PTSD. By normalizing serotonin neurotransmission, sertraline helps to alleviate the core symptom clusters of PTSD, including re-experiencing, avoidance, and hyperarousal. drugbank.com
Multiple randomized, double-blind trials have validated the efficacy of sertraline in civilian patients with PTSD. researchgate.net These studies have shown that sertraline significantly reduces the symptoms of PTSD compared to placebo. researchgate.net The efficacy appears to be particularly pronounced in female patients and those with non-combat-induced PTSD. researchgate.net
| Study | Sertraline Response Rate | Placebo Response Rate | Population |
| Trial 1 | 53% | 32% | Civilian Patients |
| Trial 2 | 60% | 39% | Civilian Patients |
This table displays response rates from two key randomized, double-blind trials of sertraline in civilian patients with PTSD, demonstrating significantly higher response rates for sertraline compared to placebo. researchgate.net
Mechanism in Premenstrual Dysphoric Disorder
Sertraline is a first-line treatment for Premenstrual Dysphoric Disorder (PMDD), a severe form of premenstrual syndrome. nih.govnih.govpsychiatryonline.org The pathophysiology of PMDD is believed to involve a dysregulation of the serotonergic system, which is triggered by normal cyclic fluctuations of ovarian hormones. nih.gov Sertraline's mechanism of action is to correct this imbalance by blocking serotonin reuptake, thereby increasing its availability in the synapse during the vulnerable luteal phase of the menstrual cycle. patsnap.com
This intervention has been shown to be effective across the full range of PMDD symptoms, including affective symptoms like depression and irritability, as well as physical symptoms. nih.gov A notable finding in the treatment of PMDD with sertraline is its rapid onset of action, which supports the efficacy of intermittent dosing (i.e., treatment only during the luteal phase) as an alternative to continuous daily dosing. psychiatryonline.orgwithpower.com
| Dosing Strategy | Improvement vs. Placebo | Significance (p-value) |
| Continuous (Full-Cycle) Dosing | Greater Improvement | p=0.055 |
| Intermittent (Luteal-Phase) Dosing | Greater Improvement | p=0.009 |
This table shows that both continuous and intermittent (luteal-phase) dosing of sertraline resulted in significantly greater improvement in premenstrual symptoms, as measured by the Daily Symptom Rating Form, compared to placebo. There was no significant difference in efficacy between the two sertraline dosing groups. psychiatryonline.org
Cognitive Enhancement in Depressed Patients
Cognitive dysfunction is a common and debilitating symptom of depression. Research suggests that sertraline treatment can lead to improvements in cognitive function in depressed patients. drugbank.com A prospective study involving patients with nonpsychotic unipolar depressive disorders found that sertraline monotherapy contributed to significant improvements across several cognitive domains. These included memory, attention, reaction time, and executive functions.
The precise mechanism for this cognitive enhancement is multifaceted. While the alleviation of depressive symptoms itself can lead to better cognitive performance, sertraline may also have more direct effects. In addition to its primary action on serotonin, sertraline also exhibits weak dopamine reuptake inhibition. childrenswi.org This dopaminergic action may contribute to improvements in energy, motivation, and concentration, which are key components of cognitive function. childrenswi.org However, in some populations, such as elderly patients with both depression and mild cognitive impairment, the cognitive improvements with sertraline treatment may be more limited. nih.gov
| Cognitive Domain | Effect of Sertraline Treatment |
| Memory | Improvement |
| Attention | Improvement |
| Reaction Rate | Improvement |
| Psychomotor Functions | Improvement |
| Executive Functions | Improvement |
This table summarizes the results of a study on the effect of sertraline on cognitive functions in patients with unipolar depressive disorders, showing improvements across a range of tested domains.
Mechanisms Underlying Onset of Therapeutic Action
A distinct feature of SSRIs like sertraline is the delay between the initiation of treatment and the onset of a full therapeutic effect, which typically takes four to six weeks. drugbank.comwww.nhs.ukwww.nhs.uk The reasons for this latency are not completely understood but are an active area of research. drugbank.com
The immediate pharmacological action of sertraline is the blockade of serotonin reuptake, which occurs shortly after administration and leads to an acute increase in synaptic serotonin levels. patsnap.com However, this initial neurochemical change does not correlate with immediate clinical improvement. This suggests that the long-term therapeutic effects are not a direct result of elevated serotonin but rather stem from a cascade of downstream, adaptive changes in the brain. drugbank.com
Chronic administration of sertraline is thought to induce these neuroadaptive changes, which may include:
Receptor Sensitivity Changes: The sustained increase in serotonin can lead to the desensitization and down-regulation of certain serotonin receptors, such as 5-HT1A autoreceptors on the presynaptic neuron. This process can ultimately lead to a greater release of serotonin and enhanced postsynaptic signaling.
Gene Expression: Long-term treatment can alter the expression of genes involved in neuroplasticity and cellular resilience.
Neurotransmitter System Interactions: Chronic sertraline administration has been shown in animal studies to result in the down-regulation of brain norepinephrine receptors, indicating complex interactions between different neurotransmitter systems. drugbank.com
These gradual, time-dependent modifications to neural circuitry and function are believed to be what ultimately underlies the stable, therapeutic benefits observed in the treatment of depression and anxiety disorders. patsnap.comdrugbank.com
Mechanistic Basis of Adverse Events and Drug Drug Interactions Associated with 1r,4r Sertraline Hcl
Serotonin (B10506) Syndrome Pathophysiology
Serotonin syndrome is a potentially life-threatening condition that can occur with the use of serotonergic drugs like (1R,4R)-Sertraline HCl. It results from an excess of serotonin in the nervous system. ccjm.org The clinical presentation often includes a combination of autonomic dysfunction, neuromuscular excitation, and altered mental status. ccjm.org Symptoms can range from mild to severe and may include agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, muscle rigidity, heavy sweating, and diarrhea. fda.govmayoclinic.orgmedlineplus.gov
Role of Concomitant Serotonergic Drugs
The risk of developing serotonin syndrome is significantly increased when this compound is taken concurrently with other serotonergic drugs. fda.govrxlist.com These drugs can act through various mechanisms to increase serotonin levels, and their combined use with an SSRI can lead to a synergistic effect.
Examples of serotonergic drugs that can interact with this compound include:
Other SSRIs and SNRIs : Such as fluoxetine (B1211875), citalopram, and venlafaxine. medlineplus.govrxlist.com
Tricyclic Antidepressants (TCAs) : Such as amitriptyline (B1667244) and imipramine (B1671792). rxlist.comgoodrx.com
Triptans : Medications used to treat migraines, like sumatriptan. medlineplus.govrxlist.com
Opioids : Including tramadol, fentanyl, and meperidine. fda.govrxlist.com
Herbal Supplements : St. John's Wort is a notable example. rxlist.comgoodrx.com
Other medications : Including buspirone, lithium, and amphetamines. fda.govrxlist.com
The simultaneous administration of these agents with this compound can overwhelm the serotonin system, leading to the development of serotonin syndrome.
Interaction with Monoamine Oxidase Inhibitors (MAOIs)
The combination of this compound with Monoamine Oxidase Inhibitors (MAOIs) poses a particularly high risk for severe, and sometimes fatal, serotonin syndrome. mayoclinic.orgdrugs.comtalkiatry.com MAOIs, such as phenelzine, tranylcypromine, and selegiline, work by inhibiting the enzyme monoamine oxidase, which is responsible for breaking down serotonin and other neurotransmitters. mayoclinic.orgresearchgate.netnih.gov
By inhibiting serotonin reuptake, this compound increases the amount of serotonin available in the synapse. When combined with an MAOI that prevents the breakdown of serotonin, the result is a dramatic and dangerous increase in synaptic serotonin levels. nih.gov This interaction is contraindicated, and a washout period of at least 14 days is required when switching between an MAOI and this compound. mayoclinic.org
Mechanisms of Enzyme-Mediated Drug Interactions
This compound is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. It also has the potential to inhibit certain CYP450 isoenzymes, leading to clinically significant drug-drug interactions. nih.gov
Effects on Metabolism of Tricyclic Antidepressants (e.g., Imipramine, Desipramine)
This compound is an inhibitor of the CYP2D6 isoenzyme. nih.govclinpgx.orgnih.gov This enzyme is responsible for the metabolism of many drugs, including tricyclic antidepressants (TCAs) like imipramine and its active metabolite, desipramine (B1205290). clinpgx.orgdrugbank.comdrugbank.com
When this compound is co-administered with these TCAs, it can inhibit their metabolism, leading to increased plasma concentrations of the TCA. nih.govdrugs.com This can potentiate the effects of the TCA and increase the risk of adverse effects. nih.govclinpgx.org Studies have shown that co-administration of sertraline (B1200038) with desipramine or imipramine can significantly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the TCA. nih.gov For example, multiple-dose treatment with sertraline increased the Cmax and AUC of desipramine by 22% and 54%, respectively. nih.gov Similarly, the Cmax and AUC of imipramine were increased by 39% and 68% after multiple doses of sertraline. nih.gov
| Tricyclic Antidepressant | Change in Cmax | Change in AUC | Primary Metabolic Pathway | Interacting Enzyme |
|---|---|---|---|---|
| Desipramine | ↑ 22% | ↑ 54% | CYP2D6 | This compound (inhibitor) |
| Imipramine | ↑ 39% | ↑ 68% | CYP2D6, CYP1A2, CYP3A4, CYP2C19 | This compound (inhibitor) |
Interactions with Beta-Blockers (e.g., Metoprolol)
This compound can also interact with beta-blockers that are metabolized by CYP2D6, such as metoprolol (B1676517). empathia.aidrugs.com By inhibiting CYP2D6, sertraline can decrease the metabolism of metoprolol, leading to increased plasma concentrations and potentially enhanced beta-blocking effects. empathia.aiempathia.ai This can result in an increased risk of adverse cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure). empathia.aiempathia.aimednet.grresearchgate.net
While sertraline is considered a weaker inhibitor of CYP2D6 compared to some other SSRIs, this interaction can still be clinically significant, particularly in individuals who are poor metabolizers of CYP2D6 substrates or those with pre-existing cardiovascular conditions. mednet.gr
| Drug | Metabolizing Enzyme | Effect of this compound | Potential Clinical Outcome |
|---|---|---|---|
| Metoprolol | CYP2D6 | Inhibition of metabolism | Increased metoprolol levels, bradycardia, hypotension |
Interactions with Anticonvulsants (e.g., Phenytoin (B1677684), Carbamazepine)
The interaction between this compound and anticonvulsants is complex and can be bidirectional.
Phenytoin : this compound can inhibit the metabolism of phenytoin, which is metabolized by the CYP2C9 and CYP2C19 enzymes. nih.govempathia.ainih.gov This inhibition can lead to increased phenytoin levels and a higher risk of toxicity. goodrx.comnih.gov Conversely, phenytoin is a potent inducer of CYP3A4, an enzyme involved in the metabolism of sertraline. empathia.aiempathia.ai Therefore, concurrent use of phenytoin can increase the metabolism of sertraline, potentially leading to decreased sertraline plasma concentrations and reduced therapeutic efficacy. empathia.aiempathia.aidrugs.com
Carbamazepine (B1668303) : Carbamazepine is a potent inducer of several CYP450 enzymes, including CYP3A4, which is involved in the metabolism of this compound. drugs.comsvelic.seempathia.ai Co-administration of carbamazepine can therefore decrease the plasma concentrations and therapeutic effects of sertraline. drugs.comempathia.aidrugs.com The effect of sertraline on carbamazepine levels is less clear, with some studies suggesting no significant impact on carbamazepine pharmacokinetics. nih.gov However, there have been case reports of increased carbamazepine levels and potential toxicity when sertraline was added. svelic.se
| Anticonvulsant | Effect of this compound on Anticonvulsant | Mechanism | Effect of Anticonvulsant on this compound | Mechanism |
|---|---|---|---|---|
| Phenytoin | ↑ levels | Inhibition of CYP2C9/CYP2C19 | ↓ levels | Induction of CYP3A4 |
| Carbamazepine | Variable/potential for ↑ levels | Possible inhibition of metabolism | ↓ levels | Induction of CYP3A4 |
Interactions with Anticoagulants (e.g., Warfarin)
The concurrent use of this compound with anticoagulants such as warfarin (B611796) presents a significant risk for increased bleeding. drugs.com The primary mechanism is not due to a classic pharmacokinetic interaction but rather a pharmacodynamic one. Serotonin plays a crucial role in hemostasis by promoting platelet aggregation. drugs.compsychiatrictimes.com this compound, as a selective serotonin reuptake inhibitor (SSRI), blocks the serotonin transporter on platelets. cmaj.ca This action depletes serotonin stores within the platelets, impairing their ability to aggregate and form a stable clot. psychiatrictimes.comempathia.ainih.gov This effect, when combined with the anticoagulant properties of warfarin, can potentiate the risk of bleeding events, ranging from bruising and nosebleeds to more severe gastrointestinal or intracranial hemorrhages. empathia.aifda.gov
While the primary interaction is pharmacodynamic, some evidence suggests a minor pharmacokinetic component. This compound may weakly inhibit Cytochrome P450 (CYP) 2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. empathia.ainih.gov This inhibition, although generally considered minor compared to other SSRIs, could potentially lead to increased plasma concentrations of warfarin, further enhancing its anticoagulant effect. empathia.aiempathia.ai Studies have reported that this compound can prolong the prothrombin time in patients taking warfarin by a small but measurable amount. drugs.com Therefore, close clinical and laboratory monitoring of the International Normalized Ratio (INR) is recommended, especially during the initial weeks of co-therapy or after dose adjustments. empathia.aiempathia.ai
Interactions with Other Substrates of CYP2D6, CYP2B6, CYP3A4/5, CYP2C19, CYP2C9
This compound is metabolized by a variety of cytochrome P450 enzymes and also acts as an inhibitor of several of these enzymes, creating a potential for numerous drug-drug interactions. drugbank.comsemanticscholar.org The metabolism to its primary, less active metabolite, desmethylsertraline (B1148675), involves multiple pathways, which means that a single genetic polymorphism or a co-administered inhibitor of one enzyme is unlikely to profoundly alter its pharmacokinetics. drugbank.comsemanticscholar.org
CYP2D6: In vitro and in vivo studies have shown that this compound is a mild to moderate inhibitor of CYP2D6. uspharmacist.comnih.govresearchgate.net This inhibition is dose-dependent. uspharmacist.comnih.gov Consequently, it can reduce the clearance and increase the plasma concentrations of drugs that are primarily metabolized by CYP2D6, such as the tricyclic antidepressants imipramine and desipramine. nih.gov Caution is advised when co-administering this compound with CYP2D6 substrates, particularly those with a narrow therapeutic index. nih.gov
CYP2B6: CYP2B6 plays a significant role in the N-demethylation of this compound. drugbank.comsemanticscholar.orgresearchgate.net this compound also acts as a strong inhibitor of CYP2B6. researchgate.net Genetic variations in the CYP2B6 gene can affect this compound concentrations; for instance, the increased-function CYP2B6*4 allele is associated with reduced serum concentrations of the drug. nih.govclinpgx.org
CYP3A4/5: The role of this compound as a CYP3A4/5 inhibitor is complex, with some studies indicating it is an inhibitor while others have not observed this effect. nih.gov Research suggests that this compound may be a time-dependent inhibitor of CYP3A4, meaning its inhibitory potency increases with pre-incubation time. researchgate.netnih.gov This mechanism-based inactivation can lead to clinically significant interactions by decreasing the metabolism of co-administered CYP3A4 substrates. nih.gov The metabolite desmethylsertraline may also contribute to CYP3A4/5 inhibition, albeit to a lesser extent. nih.gov
CYP2C19: This enzyme is another key pathway in the metabolism of this compound. researchgate.net Individuals who are CYP2C19 poor metabolizers due to genetic variants have a slower rate of desmethylsertraline formation, leading to increased exposure to the parent drug. nih.govmydruggenome.org Co-administration with CYP2C19 inhibitors, such as the proton pump inhibitors omeprazole (B731) and esomeprazole, can significantly increase the serum concentrations of this compound. nih.gov this compound is also a weak inhibitor of CYP2C19. nih.gov
CYP2C9: Research indicates that this compound is a weak inhibitor of CYP2C9, though the effect may be substrate-specific. nih.gov For example, it has been shown to be a moderate inhibitor of phenytoin hydroxylation, potentially increasing phenytoin plasma levels. nih.gov However, its inhibitory effect on the metabolism of other CYP2C9 substrates like warfarin and tolbutamide (B1681337) is considered weak. nih.gov
| Enzyme | Role in Sertraline Metabolism | Inhibitory Effect of Sertraline | Clinical Considerations |
|---|---|---|---|
| CYP2D6 | Minor contributor nih.govdrugbank.com | Mild to moderate inhibitor uspharmacist.comnih.gov | May increase levels of TCAs (e.g., desipramine) nih.gov |
| CYP2B6 | Major contributor drugbank.comsemanticscholar.org | Strong inhibitor researchgate.net | Genetic variants (CYP2B64/*6) can alter sertraline levels nih.govclinpgx.org |
| CYP3A4/5 | Contributor nih.govdrugbank.com | Time-dependent inhibitor researchgate.netnih.gov | Potential to increase levels of CYP3A4 substrates researchgate.net |
| CYP2C19 | Major contributor drugbank.comresearchgate.net | Weak inhibitor nih.gov | CYP2C19 poor metabolizers have higher sertraline exposure nih.govmydruggenome.org. PPIs may increase sertraline levels nih.gov |
| CYP2C9 | Contributor drugbank.comsemanticscholar.org | Weak/Substrate-specific inhibitor nih.gov | Weak effect on warfarin; may increase phenytoin levels nih.gov |
Influence of Cimetidine on Sertraline Metabolism
Cimetidine, a histamine (B1213489) H2 receptor antagonist, is known to be an inhibitor of several cytochrome P450 enzymes. The metabolism of this compound can be decreased when it is co-administered with cimetidine. drugbank.com This interaction leads to a reduction in the clearance of this compound, which can result in higher serum levels of the drug. The mechanism is likely due to cimetidine's inhibition of the CYP enzymes involved in sertraline's metabolism, such as CYP3A4, CYP2D6, and CYP2C19. fda.gov
Mechanisms of Non-Enzyme Mediated Drug Interactions
Beyond its interactions with the CYP450 system, this compound has a direct physiological effect that increases bleeding risk. This mechanism is independent of hepatic enzyme inhibition and is a class effect of SSRIs. psychiatrictimes.com Platelets actively take up and store serotonin from the plasma. nih.gov This stored serotonin is released upon platelet activation and is essential for amplifying the aggregation response required to form a primary hemostatic plug. drugs.comcmaj.ca By blocking the serotonin reuptake transporter on the platelet membrane, this compound leads to a depletion of intra-platelet serotonin stores. nih.gov This depletion impairs platelet function and aggregation, resulting in a prolonged bleeding time. psychiatrictimes.comnih.gov Epidemiological and case-control studies have confirmed an association between the use of drugs that interfere with serotonin reuptake and an increased incidence of bleeding events, particularly gastrointestinal bleeding. drugs.comfda.gov The risk is further compounded when this compound is used concurrently with other medications that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), aspirin, or other anticoagulants. fda.govnih.gov
The evidence regarding an interaction between this compound and levothyroxine is limited and presents a mixed picture. drugs.com Some case reports and a small study suggested that the concurrent use of this compound may decrease the efficacy of levothyroxine in treating hypothyroidism, as evidenced by elevated serum thyrotropin (TSH) concentrations. drugs.commedicine.com However, another small study did not observe any significant changes in thyroid function parameters (TSH, T4, free T4, and T3) in patients treated with both medications compared to those taking levothyroxine alone. drugs.commedicine.com The mechanism for this potential interaction is not known. medicine.com In some instances, it has been suggested that the combination may decrease the effects of sertraline, leading to symptoms like fatigue and weight gain. medicine.comdrugs.com Given the conflicting data, clinical monitoring of patient response and serum TSH concentrations is recommended when these two drugs are used together. medicine.com
This compound can potentiate the effects of hypoglycemic agents, increasing the risk of low blood sugar. drugs.comdrugs.com The mechanisms for this interaction may include increased peripheral glucose utilization and inhibition of gluconeogenesis. drugs.com For sulfonylureas such as tolbutamide, which are metabolized by CYP2C9, the weak inhibitory effect of this compound on this enzyme can increase the sulfonylurea's plasma concentration, thereby enhancing its hypoglycemic effect. There has also been a reported case of this compound inducing hypoglycemia in a non-diabetic patient, suggesting it may have intrinsic glucose-lowering properties. nih.gov Therefore, patients on insulin (B600854) or other diabetes medications should be monitored closely for signs of hypoglycemia when initiating or adjusting therapy with this compound. drugs.comdrugs.com
| Interacting Agent/System | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Platelet Function | Inhibition of serotonin reuptake into platelets, leading to serotonin depletion and impaired aggregation. cmaj.canih.gov | Increased risk of bleeding, especially when combined with anticoagulants or NSAIDs. fda.gov |
| Levothyroxine | Mechanism unknown; limited and conflicting evidence. drugs.commedicine.com | Potential for decreased levothyroxine efficacy (elevated TSH). medicine.com Monitoring of TSH is recommended. medicine.com |
| Hypoglycemic Agents (e.g., Insulin, Sulfonylureas) | Increased peripheral glucose utilization, inhibition of gluconeogenesis. drugs.com Weak inhibition of CYP2C9 may increase sulfonylurea levels. | Increased risk of hypoglycemia. drugs.comdrugs.com |
Psychomotor Performance and Central Nervous System Depressants
The interaction between this compound and central nervous system (CNS) depressants, as well as its intrinsic effects on psychomotor performance, is rooted in its primary neurochemical action and potential secondary pharmacological effects. The principal mechanism of sertraline is the selective inhibition of serotonin reuptake, which increases serotonergic neurotransmission in the CNS. youtube.com While this action is key to its therapeutic effects, it can also underlie adverse events related to psychomotor function.
Studies on the direct impact of sertraline on psychomotor performance have yielded mixed results. Research in healthy, non-depressed volunteers has shown that sertraline may not cause significant impairment in tasks such as serial reaction time, logical reasoning, and multitasking. nih.govnih.gov Some findings even suggest slight improvements in cognitive functions like choice reaction time. nih.gov However, these objective findings can contrast with subjective reports of drowsiness. nih.gov It is also crucial to consider that the underlying depressive disorder itself can impair cognitive and psychomotor function, and in some cases, the medication's effect might be less significant than the impact of the illness. nih.gov
The more pronounced psychomotor effects emerge from the interplay between sertraline and CNS depressants, such as alcohol and benzodiazepines. The mechanism here is largely pharmacodynamic and additive. Alcohol, for instance, is a CNS depressant that enhances the effects of the inhibitory neurotransmitter GABA. When taken concurrently with sertraline, there can be an amplified effect on sedation, drowsiness, and impairment of judgment and motor coordination. nih.govmedicalnewstoday.com This can lead to a reduced ability to perform tasks requiring mental alertness, such as driving. nih.govnih.gov The U.S. Food and Drug Administration (FDA) explicitly recommends avoiding alcohol consumption while using sertraline due to the potential for worsened side effects and reduced ability to think clearly and react. psychiatrist.com
The interaction with other CNS depressants, like benzodiazepines, follows a similar mechanistic principle of augmented CNS depression. youtube.com Sertraline itself is not considered a classic sedating agent and has less affinity for histamine or muscarinic receptors compared to older antidepressants, but its serotonergic effects can contribute to fatigue or somnolence in some individuals. youtube.com When combined with a drug that potentiates GABAergic inhibition, the risk of significant psychomotor impairment increases.
Furthermore, sertraline possesses weak dopamine (B1211576) reuptake inhibition properties, which is more pronounced than in some other selective serotonin reuptake inhibitors (SSRIs). psychopharmacologyinstitute.compsychiatry-psychopharmacology.com This dopaminergic activity is sometimes linked to an "activating" effect in some patients, which could theoretically counteract sedation. psychopharmacologyinstitute.com However, the primary interaction with CNS depressants remains one of potentiation of sedative effects, leading to clinically significant warnings against their combined use.
| Study Population | Key Findings on Psychomotor/Cognitive Tasks | Interaction with CNS Depressants | Reference |
|---|---|---|---|
| Healthy, non-depressed volunteers | No significant effect on serial reaction time, logical reasoning, or multitask performance. Some studies show slight improvements in choice reaction time. | N/A in these specific studies, but general warnings apply. | nih.govnih.govwikipedia.org |
| General patient information | Can cause drowsiness, dizziness, and difficulty concentrating, which may impair the ability to drive or operate machinery. | Use with alcohol may increase side effects like dizziness, drowsiness, confusion, and difficulty concentrating. | medicalnewstoday.comnih.govnih.govnih.gov |
| Driving simulation study participants | Depressed individuals on antidepressants performed worse than non-medicated controls; however, non-depressed individuals on antidepressants performed similarly to controls. | N/A (study focused on antidepressant use and depression status). | nih.gov |
QT Interval Prolongation Mechanisms
While this compound is generally considered to have a more favorable cardiovascular profile compared to older antidepressants, there is evidence that it can contribute to QT interval prolongation, an electrocardiogram (ECG) measure that, when prolonged, can increase the risk of serious ventricular arrhythmias like Torsade de Pointes (TdP). medicalnewstoday.comheraldopenaccess.us The underlying mechanism is primarily related to the drug's interaction with cardiac ion channels that govern the electrical repolarization of cardiomyocytes.
The cardiac action potential is a complex process involving the sequential flow of ions (sodium, calcium, and potassium) through specific channels. The repolarization phase (Phase 3) is particularly crucial for determining the duration of the QT interval and is largely mediated by the outward flow of potassium ions through several types of channels. psychiatrist.com The principal mechanism by which sertraline and other SSRIs can prolong the QT interval is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. youtube.comnih.govpsychiatrist.com This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for timely ventricular repolarization. psychiatrist.com Inhibition of the hERG/IKr channel slows the efflux of potassium ions, thereby prolonging the action potential duration and, consequently, the QT interval on the surface ECG.
Detailed electrophysiological studies using patch-clamp techniques have elucidated the multi-channel blocking effects of sertraline. These in-vitro experiments have demonstrated that sertraline is a potent blocker of not only the hERG channel but also other key cardiac ion channels. youtube.compsychopharmacologyinstitute.comyoutube.com It inhibits other potassium currents, such as the slow component of the delayed rectifier current (IKs) and the inward rectifier current (IK1), as well as the fast sodium current (INa) and the L-type calcium current (ICa). youtube.comnih.govyoutube.com The blockade of these additional channels can further modulate the cardiac action potential, contributing to its arrhythmogenic potential.
The inhibitory potency of sertraline varies across these channels, with the most potent effect observed on the hERG channel. youtube.comnih.gov This multi-ion channel blockade represents a complex electrophysiological profile that can, particularly at supratherapeutic concentrations or in susceptible individuals, lead to clinically significant QT prolongation. youtube.compsychopharmacologyinstitute.comconsensus.app Risk factors that can potentiate this effect include pre-existing cardiac conditions (e.g., congenital long QT syndrome), electrolyte imbalances such as hypokalemia or hypomagnesemia, and co-administration with other medications known to prolong the QT interval. nih.govconsensus.app
| Ion Channel | Current | IC₅₀ Value (µM) | Electrophysiological Consequence of Inhibition | Reference |
|---|---|---|---|---|
| hERG (KCNH2) | IKr (Rapid delayed rectifier K⁺) | 0.7 | Prolongs Phase 3 repolarization | youtube.comnih.govpsychopharmacologyinstitute.com |
| SCN5A | INa (Fast Na⁺) | 6.1 | Slows Phase 0 depolarization | nih.govyoutube.com |
| CACNA1C | ICa (L-type Ca²⁺) | 2.6 | Shortens Phase 2 (plateau) | psychopharmacologyinstitute.comyoutube.com |
| KCNJ2 | IK1 (Inward rectifier K⁺) | 10.5 | Alters late Phase 3 repolarization and resting membrane potential | youtube.compsychopharmacologyinstitute.com |
| KCNQ1/KCNE1 | IKs (Slow delayed rectifier K⁺) | 15.2 | Prolongs Phase 3 repolarization | youtube.compsychopharmacologyinstitute.com |
Pathophysiology of Specific Adverse Reactions
Activation of Mania/Hypomania
The emergence of manic or hypomanic symptoms during treatment with this compound, often termed treatment-emergent mania/hypomania (TEMH), is a significant adverse reaction. The pathophysiology is thought to involve the complex interplay of several neurotransmitter systems, particularly in individuals with a pre-existing vulnerability to bipolar disorder. youtube.com
The primary mechanism of sertraline, elevating synaptic serotonin, can disrupt the delicate neurochemical balance in the brain. nih.gov While serotonin deficiency is implicated in depression, its role in mania is less direct but involves modulation of other key neurotransmitter systems, namely dopamine and norepinephrine (B1679862). psychiatrist.com Mania is strongly associated with a hyperdopaminergic state in the mesolimbic and mesocortical pathways, which are involved in reward, motivation, and executive function. psychiatrist.compsychiatry-psychopharmacology.com A distinguishing feature of sertraline among SSRIs is its notable activity as a dopamine reuptake inhibitor. youtube.comnih.gov By blocking dopamine transporters, sertraline can increase extracellular dopamine concentrations in critical brain regions like the nucleus accumbens and striatum. nih.gov This elevation of dopamine, superimposed on the primary serotonergic effect, is a plausible mechanism for triggering a switch into mania or hypomania in susceptible individuals. psychiatrist.com
The noradrenergic system is also heavily implicated in mania, with increased norepinephrine levels linked to the energetic and hyperaroused state. wikipedia.org The serotonergic, dopaminergic, and noradrenergic systems are reciprocally interconnected. clevelandclinic.org An acute increase in serotonin can modulate the firing rates and activity of both dopamine and norepinephrine neurons. clevelandclinic.org Therefore, the sertraline-induced surge in serotonin can lead to a downstream dysregulation of these other monoamine systems, potentially pushing a vulnerable brain into a manic state.
Another emerging hypothesis relates to cellular bioenergetics. Mania is a state of high energy expenditure. Research suggests that some antidepressants which increase mitochondrial energetics may carry a higher risk of inducing mania. psychopharmacologyinstitute.com This theory posits that by enhancing cellular energy production, these drugs may provide the metabolic substrate for the heightened activity and arousal characteristic of a manic episode.
It is critical to note that TEMH is most frequently observed in patients with an undiagnosed or underlying bipolar disorder. youtube.com The antidepressant is thought to unmask or precipitate a manic episode rather than cause it de novo in a person without this diathesis. The phenomenon is recognized in diagnostic manuals; a full manic episode that emerges during antidepressant treatment and persists beyond the direct physiological effects of the substance is considered evidence for a bipolar I diagnosis. nih.govnih.gov
Discontinuation Syndrome Mechanisms
The constellation of symptoms that can arise upon the cessation or rapid tapering of this compound is known as antidepressant discontinuation syndrome. The mechanisms are not fully elucidated but are believed to stem from the brain's neuroadaptive response to the prolonged presence of the drug. psychopharmacologyinstitute.comwikipedia.org
The central hypothesis revolves around serotonergic neuroadaptation. During chronic treatment with sertraline, the persistent elevation of synaptic serotonin leads to compensatory changes in the serotonin system. These include the downregulation (a decrease in number) and desensitization of postsynaptic serotonin receptors. psychopharmacologyinstitute.compsychiatry-psychopharmacology.com The brain essentially adapts to a new homeostatic state where a higher level of serotonin is considered "normal." Additionally, presynaptic 5-HT1A autoreceptors, which act as a brake on serotonin release, also become desensitized, allowing for increased neuronal firing. psychiatry-psychopharmacology.comheraldopenaccess.us
When sertraline is discontinued, particularly if its half-life is relatively short as is the case for sertraline compared to fluoxetine, the synaptic concentration of serotonin drops rapidly. nih.govwikipedia.org The neuroadapted brain, with its reduced number of sensitive serotonin receptors, is suddenly faced with a relative serotonin deficiency. nih.govpsychopharmacologyinstitute.com This abrupt mismatch between low neurotransmitter levels and a downregulated receptor system is thought to precipitate the diverse symptoms of discontinuation, which can include dizziness, nausea, lethargy, anxiety, irritability, and sensory disturbances. nih.govmedicalnewstoday.comclevelandclinic.org
Other neurotransmitter systems are also implicated due to their regulation by serotonin. nih.gov
Cholinergic Rebound : Some antidepressants possess anticholinergic properties. The body may compensate by upregulating cholinergic receptors. Upon drug withdrawal, the now-unopposed cholinergic system can become overactive, leading to symptoms like nausea, insomnia, and anxiety. nih.govresearchgate.net While sertraline has weak anticholinergic effects, this mechanism may still contribute.
Glutamate (B1630785) and GABA Dysregulation : Serotonin modulates the primary excitatory (glutamate) and inhibitory (GABA) systems. nih.govmdpi.com Animal models suggest that antidepressant withdrawal is associated with a mobilization of glutamate activity and changes in GABA levels, which could underlie symptoms of hyperarousal, anxiety, and the sensory phenomena known as "brain zaps." nih.govmssm.edu These "brain zaps" are described as brief, electric shock-like sensations and may be related to neuronal hyperexcitability resulting from the sudden removal of serotonergic influence. psychiatrist.comwikipedia.org
| Mechanism | Neurobiological Basis | Associated Symptoms | Reference |
|---|---|---|---|
| Relative Serotonin Deficiency | Sudden drop in synaptic serotonin with downregulated/desensitized postsynaptic receptors following chronic exposure. | Mood lability, anxiety, dysphoria, flu-like symptoms, nausea. | nih.govpsychopharmacologyinstitute.compsychiatry-psychopharmacology.comclevelandclinic.org |
| Cholinergic Rebound | Overactivity of the cholinergic system after withdrawal of a drug with anticholinergic properties, due to receptor upregulation. | Nausea, insomnia, agitation, anxiety. | nih.govresearchgate.net |
| Glutamate/GABA Imbalance | Dysregulation of excitatory and inhibitory neurotransmission following removal of serotonergic modulation. | Anxiety, irritability, sensory disturbances ("brain zaps"), sleep disturbances. | nih.govnih.govmssm.edu |
| Neuronal Hyperexcitability | Loss of serotonin's gating/inhibitory influence on neuronal firing, possibly involving ion channels. | "Brain zaps," paresthesia, dizziness. | psychiatrist.comwikipedia.org |
Mechanisms of Hepatic Injury
Drug-induced liver injury (DILI) associated with this compound is an infrequent but potentially serious adverse event. The precise mechanisms are not fully understood and are likely multifactorial, involving a combination of metabolic and immunological pathways. The injury typically manifests as hepatocellular, meaning it primarily damages the hepatocytes, though cholestatic (affecting bile flow) and mixed patterns have also been reported.
The leading hypothesis for sertraline-induced hepatotoxicity involves the formation of reactive metabolites during its hepatic metabolism. Sertraline is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme system, including CYP2C19, CYP2B6, CYP3A4, and CYP2D6. The major metabolic pathway is N-demethylation to form desmethylsertraline, which is substantially less active than the parent compound.
During these oxidative metabolic processes, it is postulated that small quantities of chemically reactive, unstable intermediates may be produced. These reactive metabolites can cause direct cellular injury through several mechanisms:
Covalent Bonding : They can form covalent bonds with cellular macromolecules, such as proteins and enzymes. This can disrupt critical cellular functions, including mitochondrial respiration and calcium homeostasis, leading to cellular stress and necrosis.
Oxidative Stress : The metabolic process can generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses (like glutathione). This state of oxidative stress can damage cellular lipids, proteins, and DNA, triggering apoptosis or necrosis.
Mitochondrial Dysfunction : Direct damage to mitochondria by reactive metabolites or ROS can impair ATP production and lead to the opening of the mitochondrial permeability transition pore, a key event in initiating cell death pathways.
An alternative or complementary mechanism is an idiosyncratic immune-mediated reaction. In this model, the reactive metabolite may act as a hapten, binding to a cellular protein to form a neoantigen. This new protein complex is then recognized as foreign by the immune system, triggering an adaptive immune response. This can involve the activation of cytotoxic T-lymphocytes and the production of inflammatory cytokines, leading to an inflammatory attack on the hepatocytes and subsequent liver damage. The presence of features like rash, fever, and eosinophilia in some cases of sertraline-associated DILI lends support to this immunoallergic hypothesis. The latency of injury, which can range from a few days to several months after initiation of therapy, is also consistent with an idiosyncratic reaction that may require time for sensitization to occur.
Mechanisms of Severe Cutaneous Adverse Reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)
Severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare, life-threatening hypersensitivity reactions that have been associated with this compound. The pathophysiology of SJS/TEN is complex and involves a cell-mediated cytotoxic immune response directed against keratinocytes, the main cells of the epidermis, resulting in widespread blistering and sloughing of the skin and mucous membranes.
The current understanding of the mechanism involves a combination of genetic predisposition and drug-specific immune stimulation. A key hypothesis is the "pharmacological interaction with immune receptors (p-i)" concept. This model suggests that the drug or its metabolite can bind directly and non-covalently to specific Human Leukocyte Antigen (HLA) alleles on the surface of antigen-presenting cells, or to the T-cell receptor itself. This binding can trigger a T-cell-mediated immune response without the need for traditional antigen processing. Certain HLA alleles have been strongly linked to an increased risk of SJS/TEN with specific drugs, suggesting a genetic susceptibility. While specific HLA associations for sertraline are not as well-established as for other drugs (like carbamazepine), this genetic component is a crucial area of research.
Once activated, drug-specific cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells are recruited to the skin. These immune cells release a cascade of cytotoxic proteins and inflammatory mediators that induce widespread keratinocyte apoptosis (programmed cell death). Key mediators in this process include:
Granulysin : This is a cytotoxic protein found in the granules of CTLs and NK cells. It is considered a major player in inducing keratinocyte death in SJS/TEN. Granulysin can directly damage the cell membrane and trigger apoptosis.
Fas Ligand (FasL) : Activated T-cells express FasL on their surface, which binds to the Fas receptor (also known as CD95) on keratinocytes. This interaction is a potent activator of the apoptotic cascade within the target cell.
Pro-inflammatory Cytokines : A "cytokine storm," including substances like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), is released, further amplifying the inflammatory response and contributing to the systemic symptoms (e.g., fever, malaise) seen in SJS/TEN.
In essence, sertraline or its metabolite is believed to trigger a specific and aggressive immune response in a genetically susceptible individual, leading to the massive and rapid destruction of epidermal cells that characterizes these devastating conditions.
Mechanisms of Seizures
The occurrence of seizures with this compound is a complex phenomenon involving multiple neurochemical pathways. While generally considered to have a low risk of inducing seizures at therapeutic doses, sertraline can lower the seizure threshold, particularly in susceptible individuals. droracle.aidroracle.ai The underlying mechanisms are multifaceted, involving both pro-convulsant and potential anti-convulsant actions.
The primary pro-convulsant hypothesis centers on the modulation of neurotransmitter systems that regulate neuronal excitability. droracle.ai The principal mechanism of sertraline is the inhibition of serotonin reuptake, leading to increased synaptic serotonin levels. This elevation can disrupt the delicate balance between excitatory and inhibitory neurotransmission. droracle.ai An imbalance, particularly an increase in glutamatergic excitation or a decrease in GABAergic inhibition, can lead to the hypersynchronous neuronal firing characteristic of seizures. clevelandclinic.orgepilepsysociety.org.uk
Conversely, some research indicates that sertraline possesses potential anti-seizure properties. Studies have shown that sertraline can act as an effective inhibitor of presynaptic voltage-sensitive sodium (Na+) channels in the hippocampus. researchgate.netresearchgate.net Blockade of these channels is a key mechanism of action for many established anti-epileptic drugs, as it reduces neuronal hyperexcitability. epilepsysociety.org.uk This suggests that sertraline's effect on seizure threshold may be context-dependent, potentially varying based on the underlying cause of seizure susceptibility. For instance, sertraline has shown greater efficacy in animal models where seizures are induced by agents that activate Na+ channels compared to models where seizures are caused by the blockade of GABAergic transmission. researchgate.netdntb.gov.ua
Furthermore, sertraline may influence the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. clevelandclinic.orgnih.gov Some studies have reported that treatment with selective serotonin reuptake inhibitors (SSRIs) can lead to increased concentrations of GABA in the cerebral cortex, which could theoretically exert an anti-convulsant effect. nih.gov
Finally, emerging research points to a role for neuroinflammation in epilepsy. Sertraline has been found to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, in the hippocampus. researchgate.net By mitigating seizure-induced neuroinflammation, sertraline might exert a secondary, indirect anti-seizure effect.
Table 1: Proposed Mechanisms for this compound-Associated Seizures
| Proposed Mechanism | Effect | Key Neurochemical/Cellular Target | Supporting Evidence |
|---|---|---|---|
| Serotonergic Modulation | Pro-convulsant | Serotonin (5-HT) System | Increased synaptic serotonin may alter the balance of excitatory/inhibitory neurotransmission, lowering the seizure threshold. droracle.aidroracle.ai |
| Sodium Channel Inhibition | Anti-convulsant | Presynaptic Voltage-Gated Na+ Channels | Sertraline can inhibit Na+ channel permeability, a mechanism shared with many anti-epileptic drugs. researchgate.netdntb.gov.ua |
| GABAergic System Influence | Potentially Anti-convulsant | GABA Neurotransmitter System | SSRI treatment has been associated with increased cortical GABA concentrations. nih.gov |
| Anti-inflammatory Action | Potentially Anti-convulsant | Pro-inflammatory Cytokines (IL-1β, TNF-α) | Sertraline can reduce the expression of pro-inflammatory cytokines in the hippocampus. researchgate.net |
Mechanisms of Sexual Dysfunction
Sexual dysfunction is a frequently reported adverse event associated with this compound and other SSRIs, affecting libido, arousal, and orgasm. wikipedia.orgmdpi.com The pathophysiology is multifactorial, stemming primarily from the drug's potentiation of serotonergic activity, which in turn impacts a cascade of other neurochemical and physiological processes essential for the normal sexual response cycle. mdpi.comnih.govresearchgate.net
Dopaminergic Inhibition: A crucial mechanism is the serotonergic inhibition of the mesolimbic dopaminergic system. nih.gov This pathway is integral to motivation, reward, and pleasure, including sexual desire and arousal. Increased serotonin, particularly through the stimulation of 5-HT2A and 5-HT2C receptors, can dampen dopamine release, thereby reducing libido and arousal. youtube.comnih.gov
Nitric Oxide (NO) Pathway: Serotonin can inhibit the activity of nitric oxide synthase, the enzyme responsible for producing nitric oxide. researchgate.net Nitric oxide is a critical vasodilator that relaxes the smooth muscle of the corpus cavernosum in the penis and similar tissues in the clitoris, allowing for the increased blood flow necessary for erection and genital arousal. researchgate.netnih.gov Inhibition of this process can directly lead to difficulties with arousal and erectile dysfunction.
Influence on Other Neurotransmitters: The sexual response cycle is also modulated by the autonomic nervous system, involving acetylcholine (B1216132) and norepinephrine. mdpi.comnih.gov Sertraline's broad effects on central serotonin levels can indirectly disrupt the coordinated activity of these neurotransmitters, which are vital for processes like ejaculation and orgasm.
Receptor Subtype Specificity: The specific effects of serotonin are mediated by various receptor subtypes. Stimulation of 5-HT2 and 5-HT3 receptors is strongly implicated in the negative effects on sexual function. researchgate.net
Studies comparing sertraline with antidepressants that have less impact on the serotonin system, such as bupropion (B1668061) (a norepinephrine-dopamine reuptake inhibitor), consistently show significantly higher rates of sexual dysfunction with sertraline. nih.gov For instance, orgasmic dysfunction has been reported to be substantially more common in patients treated with sertraline compared to those treated with bupropion. nih.gov
Table 2: Neurotransmitter and Pathway Involvement in this compound-Induced Sexual Dysfunction
| Neurotransmitter/Pathway | Role in Normal Sexual Function | Proposed Effect of Sertraline | Consequence |
|---|---|---|---|
| Serotonin (5-HT) | Modulatory, generally inhibitory at high levels. | Markedly increases synaptic levels. | Inhibition of sexual desire, arousal, and orgasm. mdpi.comyoutube.com |
| Dopamine (DA) | Facilitates desire, arousal, and orgasm (reward pathway). | Inhibited by increased serotonin activity (via 5-HT2 receptors). | Decreased libido and arousal. nih.gov |
| Nitric Oxide (NO) | Induces vasodilation for erection and genital engorgement. | Synthesis may be inhibited by elevated serotonin. | Erectile dysfunction and impaired arousal. researchgate.net |
| Norepinephrine (NE) | Involved in the sympathetic control of orgasm and ejaculation. | Activity is modulated and can be inhibited by serotonin. | Delayed or absent orgasm/ejaculation. mdpi.comnih.gov |
| Acetylcholine (ACh) | Involved in parasympathetic control of arousal. | Activity can be indirectly altered. | Impaired arousal. mdpi.com |
Hyponatremia Mechanisms
Hyponatremia, an abnormally low concentration of sodium in the blood, is a recognized adverse event associated with this compound. The primary mechanism is the development of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. droracle.ainih.govscielo.br
SIADH is a condition characterized by the excessive release of antidiuretic hormone (ADH), also known as vasopressin, from the posterior pituitary gland. nih.govdroracle.ai The proposed mechanism involves the central serotonergic pathways that influence ADH release. By increasing synaptic serotonin levels, sertraline is thought to stimulate these pathways, leading to non-physiological, continued secretion of ADH even when plasma osmolality is low. droracle.aisop.org.tw
The excess ADH acts on the collecting ducts of the kidneys, increasing their permeability to water. This leads to excessive water reabsorption from the filtrate back into the bloodstream. droracle.ai While water is retained, the kidneys continue to excrete sodium. The net effect is an expansion of the extracellular fluid volume with a concurrent dilution of the serum sodium concentration, resulting in dilutional, euvolemic hyponatremia. nih.gov
While SIADH is the most accepted mechanism, some evidence suggests a potential secondary mechanism involving a direct effect on the kidneys, termed nephrogenic syndrome of inappropriate antidiuresis (NSIAD). mdpi.com In this proposed mechanism, sertraline could potentially increase the sensitivity of the renal tubules to circulating ADH or directly upregulate the expression or insertion of aquaporin-2 water channels in the collecting ducts, independent of ADH levels. mdpi.com This would also lead to inappropriate water retention and hyponatremia.
The onset of hyponatremia typically occurs within the first few weeks of initiating sertraline treatment. droracle.aihealio.com Certain populations, including the elderly, females, and individuals concurrently using diuretics, are at a higher risk for developing this adverse event. nih.gov
Table 3: Mechanistic Steps in this compound-Induced Hyponatremia
| Step | Primary Mechanism (SIADH) | Pathophysiological Consequence |
|---|---|---|
| 1. Initial Drug Action | Inhibition of serotonin reuptake in the CNS. | Increased synaptic concentration of serotonin. droracle.ai |
| 2. Hypothalamic/Pituitary Effect | Serotonergic stimulation of neurons that regulate ADH release. | Excessive and inappropriate secretion of ADH from the posterior pituitary. droracle.aisop.org.tw |
| 3. Renal Effect | ADH acts on V2 receptors in the kidney's collecting ducts. | Increased water permeability and reabsorption. droracle.ai |
| 4. Fluid & Electrolyte Imbalance | Retention of free water while sodium excretion continues. | Dilution of serum sodium. nih.gov |
| 5. Clinical Manifestation | Development of euvolemic, dilutional hyponatremia. | Low serum sodium levels (<135 mEq/L). |
Analytical Methodologies for 1r,4r Sertraline Hcl and Its Metabolites in Biological and Pharmaceutical Matrices
Chromatographic Techniques for Quantification and Enantioseparation
Chromatographic methods are the cornerstone for the analysis of sertraline (B1200038) stereoisomers, offering high resolution and sensitivity. These techniques are widely applied for both quantifying the concentration of the drug and its metabolites and for assessing the enantiomeric purity of the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sertraline. Both normal-phase and reversed-phase methods have been developed for the separation and quantification of its stereoisomers.
Reversed-phase HPLC methods have been established for the simultaneous determination of sertraline content, its enantiomeric purity, and other related substances in a single run. nih.gov One such method utilizes a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) to achieve baseline separation of all stereoisomers in under 15 minutes without the need for buffers. nih.gov Another reversed-phase HPLC method was developed to quantify the (1R,4R)-cis enantiomer in bulk drug and tablet forms using a protein-based chiral stationary phase (Chiral AGP) column. rjptonline.org This method demonstrated good linearity and achieved a limit of detection (LOD) of 0.016 µg/mL and a limit of quantitation (LOQ) of 0.05 µg/mL for the (1R,4R)-cis enantiomer. rjptonline.org
Normal-phase HPLC has also been effectively employed for the enantiomeric separation of sertraline. One method uses a Chiralpak AD-H column with a mobile phase consisting of n-hexane, isopropyl alcohol, ethanol, and diethylamine (B46881). rasayanjournal.co.in This method provides superior resolution between the (1S,4S) and (1R,4R) enantiomers. rasayanjournal.co.in
Below is a table summarizing representative HPLC methods for the analysis of (1R,4R)-Sertraline HCl.
| Parameter | Method 1 (Reversed-Phase) rjptonline.org | Method 2 (Normal-Phase) rasayanjournal.co.in | Method 3 (Reversed-Phase) nih.gov |
| Column | Chiral AGP (100 mm x 4.0 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Ammonium phosphate (B84403) buffer and isopropanol (B130326) (80:20, v/v) | n-hexane, isopropyl alcohol, ethanol, and diethylamine (850:100:50:0.1 v/v/v/v) | Acetonitrile-water-diethylamine (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 215 nm | UV at 215 or 246 nm |
| Temperature | 25°C | 25°C | 30°C |
| LOD | 0.016 µg/mL | 30 ng/mL | Not Specified |
| LOQ | 0.05 µg/mL | 120 ng/mL | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity, due to the use of columns with smaller particle sizes. sciforum.net
A reversed-phase UHPLC method has been developed and validated for the determination of sertraline in bulk drugs and pharmaceutical dosage forms. sciforum.net This rapid method utilizes a C18 column and an isocratic mobile phase, with a retention time for sertraline of approximately 3.75 minutes. sciforum.net The method demonstrated excellent linearity over a concentration range of 10–50 µg/mL, with a limit of detection (LOD) of 0.2085 µg/mL and a limit of quantitation (LOQ) of 0.6321 µg/mL. sciforum.net Another UHPLC method was developed for the quantitative determination of sertraline in biological samples like human blood and urine, showing linearity over a range of 20-1000 ng/mL and an LOQ of 20 ng/mL. journal-imab-bg.orgresearchgate.net
The following table details an example of a validated UHPLC method.
| Parameter | Method Details sciforum.net |
| Column | Agilent C18 (75 mm × 3.9 mm, 2 µm) |
| Mobile Phase | Acetonitrile (B52724): 0.1% Orthophosphoric Acid in Water (80:20 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 273 nm |
| Retention Time | 3.75 min |
| Linearity Range | 10–50 µg/mL |
| LOD | 0.2085 µg/mL |
| LOQ | 0.6321 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of sertraline and its primary metabolite, desmethylsertraline (B1148675), in biological matrices such as whole blood, plasma, and urine. mdpi.comnih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com
For GC-MS analysis, a derivatization step is often required to improve the thermal stability and chromatographic behavior of the analytes. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net One validated GC-MS method for determining sertraline in human plasma involved a single liquid-liquid extraction followed by derivatization. This sensitive assay achieved a detection limit of 0.1 ng/mL. nih.gov Another method for whole blood analysis reported an LOQ of 1.00 µg/L for both sertraline and desmethylsertraline. researchgate.net
A summary of a GC-MS method is provided in the table below.
| Parameter | Method Details nih.gov |
| Sample Type | Human Plasma |
| Extraction | Liquid-liquid extraction |
| Derivatization | Perfluoroacylation with HFBA |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Detection Limit | 0.1 ng/mL |
| Linearity Range | 0.2–10.0 ng/mL |
| Recovery | 80-85% |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of sertraline and its metabolites in biological fluids. This technique is particularly valuable for pharmacokinetic studies where low concentrations of the analytes need to be measured.
A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of sertraline in human plasma. oup.com Sample preparation involved a simple liquid-liquid extraction. The analysis was performed using an electrospray ionization source in the positive ion mode. oup.com Another LC-MS/MS method for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma used a simple protein precipitation for sample preparation. nih.gov This method demonstrated high recovery and stability. nih.gov A two-dimensional LC-ESI/MS/MS method has also been developed for the direct injection and analysis of sertraline enantiomers in rat plasma, achieving a linear dynamic range of 0.5-200 ng/mL. nih.gov
The table below outlines the parameters of a typical LC-MS/MS method.
| Parameter | Method Details nih.gov |
| Column | Poroshell EC-C18 (3 × 100 mm, 2.7 µm) |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |
| Flow Rate | 0.450 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Transitions (m/z) | Sertraline: 306.1 → 159.1; N-desmethylsertraline: 292.1 → 159.1 |
| Linearity Range (Sertraline) | 2.50–320 ng/mL |
| Linearity Range (N-desmethylsertraline) | 10.0–1280 ng/mL |
| Mean Recovery (Sertraline) | 94.2% |
Chiral Chromatographic Methods for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is critical for chiral drugs like sertraline. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the most common approach for separating and quantifying stereoisomers. nih.gov
Various CSPs have been successfully employed for the enantioseparation of sertraline. Polysaccharide-based CSPs, such as Chiralpak AD-H and Lux Amylose-1, are frequently used. rasayanjournal.co.inphenomenex.com A method using a Chiralpak AD-H column with a normal-phase mobile phase effectively separated sertraline from its undesired (1R,4R)-enantiomer. rasayanjournal.co.in Another study reported the separation of sertraline stereoisomers on a dimethylated beta-cyclodextrin (B164692) stationary phase (CYCLOBOND I 2000 DM) using reversed-phase conditions. nih.gov This method was validated for determining the enantiomeric purity of sertraline HCl in both drug substances and formulations. nih.gov
The following table compares different chiral stationary phases used for sertraline enantioseparation.
| Chiral Stationary Phase | Column Type | Elution Mode | Key Findings |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | Reversed-Phase | Baseline resolution of all stereoisomers in less than 15 minutes. nih.gov |
| Amylose-based | Chiralpak AD-H | Normal-Phase | Superior resolution between cis-(1R, 4R) enantiomer and Sertraline. rasayanjournal.co.in |
| Dimethylated beta-cyclodextrin | CYCLOBOND I 2000 DM | Reversed-Phase | Able to separate enantiomers of sertraline and its process-related chiral impurities. nih.gov |
| Protein-based | Chiral AGP | Reversed-Phase | Quantified the (1R,4R)-cis enantiomer with a resolution greater than 3.5 from the main compound. rjptonline.org |
Electrophoretic Techniques for Stereoisomer Separation
Electrophoretic techniques, such as electrokinetic chromatography, offer an alternative approach for the separation of chiral compounds. nih.gov These methods are based on the differential migration of analytes in an electric field. youtube.com
A method utilizing electrokinetic chromatography with highly sulfated cyclodextrins as chiral selectors has been successfully developed for the separation of all four stereoisomers of sertraline hydrochloride. nih.gov Both highly sulfated gamma-cyclodextrin (B1674603) and highly sulfated alpha-cyclodextrin (B1665218) were effective, providing different selectivity profiles. The method using sulfated gamma-cyclodextrin was found to be more suitable for routine analysis, offering a limit of quantitation at or below 0.1% for each stereoisomeric impurity with a resolution of not less than 4.0. nih.govresearchgate.net This demonstrates the capability of electrophoretic techniques to perform challenging enantiomeric separations. nih.gov
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. In the context of this compound analysis, MEKC, particularly when modified with chiral selectors, has proven effective for resolving its stereoisomers.
A cyclodextrin-modified MEKC (CD-MEKC) method has been developed for the separation of sertraline hydrochloride and its synthesis-related substances. nih.govsigmaaldrich.comresearchgate.net The optimized background electrolyte for this separation was found to be a buffer solution composed of 20 mM sodium borate (B1201080) at pH 9.0, supplemented with 50 mM sodium cholate, 15 mM sulfated β-cyclodextrin, and 5 mM hydroxypropyl-β-cyclodextrin. nih.govsigmaaldrich.comresearchgate.net This method demonstrated its suitability for purity testing of sertraline hydrochloride in bulk drug samples, with the ability to quantify impurities at levels of 0.1%. nih.govresearchgate.net
For the specific challenge of separating all four stereoisomers of sertraline, electrokinetic chromatography utilizing highly sulfated cyclodextrins as chiral selectors has been successful. nih.gov Both highly sulfated α-cyclodextrin and highly sulfated γ-cyclodextrin have been investigated, with the latter being identified as more suitable for routine analysis. nih.gov The method using sulfated γ-cyclodextrin provided a limit of quantitation at or below 0.1% for each stereoisomeric impurity with a resolution of not less than 4.0. nih.gov
| Parameter | CD-MEKC for General Impurities | MEKC for Stereoisomers |
| Chiral Selector(s) | Sulfated β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Highly sulfated γ-cyclodextrin |
| Buffer System | 20 mM Sodium Borate (pH 9.0) | Not specified in detail in the provided search results |
| Micelle System | 50 mM Sodium Cholate | Not specified in detail in the provided search results |
| Limit of Quantitation | 0.1% for impurities | ≤ 0.1% for each stereoisomer |
| Resolution | Not specified in detail in the provided search results | ≥ 4.0 |
Microemulsion Electrokinetic Chromatography (MEEKC)
Microemulsion Electrokinetic Chromatography (MEEKC) is another variation of capillary electrophoresis that employs a microemulsion as the separation medium, enhancing the separation of hydrophobic compounds. A notable application of MEEKC in the analysis of sertraline involves the use of a modified capillary to improve the chiral separation of its cis-trans isomers and enantiomers.
In one study, a capillary was modified by assembling a molecular film of poly(diallyldimethylammonium-chloride) and β-cyclodextrin. nih.gov The separation was achieved using a running microemulsion containing acetonitrile, sodium dodecyl sulfate (B86663), n-butanol, and n-hexane, buffered with sodium tetraborate. nih.gov This approach successfully achieved baseline separation of the four sertraline isomers. The detection limits for the (1S,4S) and (1R,4R) isomers were 0.15 mg/L, while for the (1S,4R) and (1R,4S) isomers, they were 0.30 mg/L. nih.gov
| Isomer | Detection Limit (mg/L) |
| (1S,4S)-Sertraline | 0.15 |
| (1R,4R)-Sertraline | 0.15 |
| (1S,4R)-Sertraline | 0.30 |
| (1R,4S)-Sertraline | 0.30 |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of pharmaceuticals due to their simplicity, speed, and cost-effectiveness. Various spectrophotometric techniques, including UV, spectrofluorimetry, and colorimetry, have been applied to the determination of sertraline hydrochloride.
UV-Visible spectrophotometry is a common technique for the quantitative analysis of sertraline HCl in bulk and pharmaceutical dosage forms. The principle of this method is based on the measurement of the absorption of ultraviolet radiation by the analyte.
A UV-spectroscopic method has been developed and validated for the estimation of Sertraline HCL using a 50% v/v aqueous methanol (B129727) solvent, with the absorbance measured at 273 nm. pharmahealthsciences.net This method was found to be linear in the concentration range of 1-20 µg/ml. pharmahealthsciences.net Another study reported a linear range of 70-130% of a 10 µg/ml test concentration, with a regression equation of y = 0.016x + 0.0002 and a correlation coefficient (r) of 0.997. pharmahealthsciences.net The intra-day and inter-day precision studies showed a Relative Standard Deviation (RSD) of 1.856% and 0.749%, respectively, indicating good reproducibility. pharmahealthsciences.net
Another validated UV spectrophotometric method utilized water as a diluent and measured the absorbance at 228.0 nm. ijpsjournal.com This method demonstrated linearity in the range of 5 to 30 µg/mL with a correlation coefficient (r²) of 0.999. ijpsjournal.com The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 1.22 µg/mL and 4.08 µg/mL, respectively. ijpsjournal.comijpsjournal.com
| Parameter | Method 1 | Method 2 |
| Solvent | 50% v/v Aqueous Methanol | Water |
| λmax (nm) | 273 | 228 |
| Linearity Range (µg/mL) | 1-20 | 5-30 |
| Correlation Coefficient (r²) | 0.994 (r=0.997) | 0.999 |
| LOD (µg/mL) | Not specified | 1.22 |
| LOQ (µg/mL) | Not specified | 4.08 |
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. A highly sensitive spectrofluorimetric method for the determination of sertraline involves derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govamanote.com The reaction, carried out in a borate buffer of pH 8.0, yields a highly fluorescent derivative. nih.gov The fluorescence is measured at an emission wavelength of 315 nm after excitation at 265 nm. nih.gov
This method demonstrated a rectilinear fluorescence concentration plot over the range of 0.05-1.0 µg/mL. nih.gov The lower limit of detection was found to be 5.34 × 10⁻³ µg/mL, and the limit of quantitation was 0.016 µg/mL. nih.gov The method was successfully applied to the analysis of commercial tablets and for the determination of sertraline in spiked and real human plasma, with mean percent recoveries of 94.33 ± 1.53 and 92.00 ± 2.65, respectively. nih.gov
| Parameter | Value |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Reaction pH | 8.0 (Borate Buffer) |
| Excitation Wavelength (nm) | 265 |
| Emission Wavelength (nm) | 315 |
| Linearity Range (µg/mL) | 0.05 - 1.0 |
| Limit of Detection (µg/mL) | 5.34 × 10⁻³ |
| Limit of Quantitation (µg/mL) | 0.016 |
Colorimetric methods involve the reaction of the analyte with a reagent to form a colored product, the absorbance of which is then measured. Several colorimetric methods have been developed for the quantification of sertraline hydrochloride.
One approach is based on the formation of chloroform-extractable colored complexes with reagents such as alizarin (B75676) red and tropaeolin ooo. ijpar.com The complex with alizarin red shows an absorbance maximum at 425.0 nm and is linear in the concentration range of 20-90 µg/ml. ijpar.com The complex with tropaeolin ooo has an absorbance maximum at 485.0 nm with a linearity range of 3-24 µg/ml. ijpar.com
Another method utilizes 2,4-dinitrofluorobenzene (DNFB) as a chromogenic reagent. nih.gov The reaction between sertraline and DNFB in a borate buffer at pH 8.0, followed by heating, produces a colored product with an absorbance maximum at 375 nm. nih.gov This method is linear over a concentration range of 1-10 µg/mL, with a lower detection limit of 0.11 µg/mL and a quantification limit of 0.32 µg/mL. nih.gov
Ion-pair complex formation with various dyes has also been explored. bu.edu.egajol.info Methods using bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB) in a buffered aqueous solution at pH 3 have been developed. bu.edu.eg The colored products are extracted into an organic solvent and measured at their respective absorbance maxima. bu.edu.eg For instance, the Sert-BPB complex is measured at 415 nm, and the Sert-BTB complex at 410 nm. bu.edu.eg These methods show good correlation in the concentration range of 1-30 µg/mL. bu.edu.eg
| Reagent | λmax (nm) | Linearity Range (µg/mL) |
| Alizarin Red | 425.0 | 20 - 90 |
| Tropaeolin ooo | 485.0 | 3 - 24 |
| 2,4-Dinitrofluorobenzene (DNFB) | 375 | 1 - 10 |
| Bromocresol Green (BCG) | Not specified | 1 - 30 |
| Bromophenol Blue (BPB) | 415 | 1 - 30 |
| Bromothymol Blue (BTB) | 410 | 1 - 30 |
Sample Preparation Strategies for Biological Samples
The analysis of this compound and its metabolites in biological matrices such as plasma, serum, and urine necessitates effective sample preparation to remove interfering substances and concentrate the analytes.
Protein Precipitation is a commonly used method for deproteinizing plasma or serum samples. psychiatriapolska.pl Acetonitrile is a frequently used precipitation solvent. In one method, the volume of acetonitrile used was twice the volume of the blood sample. psychiatriapolska.pl After centrifugation, the supernatant can be evaporated and the residue reconstituted in a suitable solvent for analysis. psychiatriapolska.pl
Liquid-Liquid Extraction (LLE) is a classic technique for isolating drugs from biological fluids. This method involves the partitioning of the analyte between an aqueous sample and an immiscible organic solvent based on its physicochemical properties. The choice of solvent and pH are critical parameters that need to be optimized for efficient extraction.
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. psychiatriapolska.pl In SPE, the sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. Various types of sorbents can be used, including hydrophobic, hydrophilic-lipophilic balanced, and ion-exchange sorbents, depending on the properties of the analyte and the matrix. psychiatriapolska.pl For instance, silica (B1680970) gel modified with amino and butyronitrile (B89842) groups has been used for the analysis of sertraline in human plasma. psychiatriapolska.pl
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used method for the isolation of sertraline from biological fluids. psychiatriapolska.pl This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. Typically, an aqueous sample (like plasma or urine) is mixed with a water-immiscible organic solvent. The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic layer.
For the extraction of sertraline, a basic compound, the sample's pH is raised to suppress its ionization, thereby increasing its solubility in the organic solvent. A study focused on developing isolation conditions for sertraline from blood and urine utilized LLE by first performing an extraction with hexane (B92381) at pH 1 for purification, followed by the extraction of the drug with chloroform (B151607) at pH 8. Another validated UPLC-MS/MS method for determining sertraline in human plasma accomplished sample preparation through a simple LLE with ethyl acetate (B1210297) after alkalinizing the plasma sample with sodium hydroxide (B78521) solution. oup.com
The efficiency of LLE is demonstrated by the recovery rates achieved. One method reported recovery ranging from 85.3% to 90.2% for sertraline from human plasma using ethyl acetate. oup.com Another study isolating sertraline from blood and urine achieved recovery rates of 80.0 ± 4.0% from urine and 39.0 ± 2.0% from blood serum.
Table 1: Performance of Liquid-Liquid Extraction Methods for Sertraline
| Matrix | Extraction Solvent | pH Condition | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Human Plasma | Ethyl Acetate | Alkaline (NaOH) | 85.3 - 90.2 | oup.com |
| Urine | Chloroform | pH 8 | 80.0 | |
| Blood Serum | Chloroform | pH 8 | 39.0 |
Solid-Phase Extraction (SPE)
Solid-phase extraction has emerged as a superior alternative to LLE, offering advantages such as higher selectivity, cleaner extracts, reduced solvent consumption, and the potential for automation. psychiatriapolska.plnih.gov SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.
The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For sertraline, which is lipophilic, hydrophobic sorbents (like C8 or C18) or materials with hydrophilic-lipophilic balance (HLB) are commonly used. psychiatriapolska.plrsc.org Strong cation exchangers have also been shown to provide excellent results, with recoveries between 70% and 109% for sertraline and other antidepressants. nih.gov
A rapid and sensitive LC-MS/MS method utilized HLB cartridges for SPE to extract sertraline from human plasma, yielding very clean extracts and a high recovery of 81.47%. nih.gov More recently, magnetic solid-phase extraction (MSPE) using C18-functionalized magnetic silica nanoparticles has been developed. This innovative approach simplifies the extraction process, as the sorbent can be easily separated from the sample matrix using an external magnetic field, and it has demonstrated high extraction efficiency for sertraline in plasma and urine samples. nih.gov
Dispersive Solid-Phase Extraction (dSPE)
Dispersive solid-phase extraction is a sample cleanup technique that involves adding the SPE sorbent directly to the sample extract. The mixture is vortexed to facilitate the adsorption of matrix interferences onto the sorbent, which is then separated by centrifugation. dSPE is a key component of the QuEChERS methodology. researchgate.net In the analysis of sertraline, dSPE is typically the second step, following a liquid-liquid partitioning stage. nrfhh.comresearchgate.net This step is designed to remove remaining interfering co-extractives from the organic solvent layer, resulting in a cleaner sample for chromatographic analysis.
QuEChERS Methodology
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines a salting-out liquid-liquid extraction with dSPE for cleanup. researchgate.net Originally developed for pesticide residue analysis, its application has expanded to include the determination of pharmaceuticals in biological samples. researchgate.netnrfhh.com
A typical QuEChERS procedure for sertraline in a biological fluid like gastric fluid involves two main steps:
Partitioning: The sample is homogenized with a solvent (e.g., methanol) and then subjected to partitioning by adding salts, such as magnesium sulfate, to induce phase separation and drive the analyte into the organic layer. nrfhh.com
Cleanup (dSPE): A portion of the organic supernatant is transferred to a separate tube containing a dSPE sorbent (like Primary Secondary Amine - PSA) and additional magnesium sulfate to remove any remaining water. nrfhh.com The mixture is vortexed and centrifuged, and the final purified extract is collected for analysis.
This methodology has been successfully coupled with LC-MS/MS for the simultaneous detection of sertraline and other antidepressants in simulated gastric fluid. nrfhh.comfao.orgscilit.com
Method Validation and Quality Control in Analytical Research
To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, it must undergo a thorough validation process. The validation evaluates several key performance characteristics as outlined by international guidelines.
Linearity, Sensitivity (LOD, LOQ), Accuracy, and Precision
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For sertraline, analytical methods have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r² or R) consistently exceeding 0.999. nih.govnih.govsciforum.netrjptonline.orgrjptonline.org For instance, an RP-UHPLC method for sertraline in bulk drug form showed linearity in the concentration range of 10–50 µg/mL with an r² of 0.999. sciforum.net An LC-MS/MS method for plasma samples was linear over a dynamic range of 0.5-60.0 ng/ml with a correlation coefficient (r) of ≥0.9996. nih.gov
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov A validated QuEChERS LC-MS/MS method reported an LOD and LOQ for sertraline of 9.42–10.40 ng/ml and 28.15–31.23 ng/ml, respectively. nrfhh.comfao.orgscilit.com A highly sensitive RP-UHPLC method established an LOD of 0.2085 µg/mL and an LOQ of 0.6321 µg/mL. sciforum.net
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. For sertraline, methods have consistently shown high accuracy, with recovery rates typically falling within the 98-102% range for pharmaceutical forms and 70-120% for biological samples, in line with regulatory guidelines. nrfhh.comfao.orgsciforum.netrjptonline.orgrjptonline.orgamazonaws.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. Validated HPLC methods for sertraline have demonstrated excellent precision, with RSD values for intra- and inter-day precision being less than 2%. sciforum.netrjptonline.orgnih.gov
Table 2: Summary of Validation Parameters for Various Sertraline Analytical Methods
| Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | 10–200 μg/ml | Not Specified | Not Specified | 99.25–101.86 | < 0.72 | nih.gov |
| RP-UHPLC | 10–50 µg/mL | 0.2085 µg/mL | 0.6321 µg/mL | 99–100 | < 2 | sciforum.net |
| QuEChERS LC-MS/MS | 5 to 200 ng/ml | 9.42 -10.40 ng/ml | 28.15 - 31.23 ng/ml | 70-120 | Not Specified | nrfhh.comfao.orgscilit.com |
| LC-MS/MS | 0.5–60.0 ng/ml | Not Specified | 0.5 ng/ml | Well within ±15% | < 8.53 | nih.gov |
| Reverse Phase Chiral LC | 0.05 µg/mL to 0.30 µg/mL | 0.016 µg/mL | 0.05 µg/mL | 96.15 - 100.29 | < 2 | rjptonline.org |
Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring
Validated analytical methods are essential tools for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. A sensitive and rapid UPLC-MS/MS method with a lower limit of quantification of 1.0 ng/mL was successfully applied to a pharmacokinetic study in healthy volunteers after oral administration of sertraline. oup.comresearchgate.net Such studies provide critical data on parameters like peak plasma concentration and half-life.
Furthermore, these methods are indispensable for Therapeutic Drug Monitoring (TDM). nih.gov TDM involves measuring drug concentrations in biological fluids to optimize dosage regimens for individual patients, thereby maximizing efficacy and minimizing toxicity. psychiatriapolska.pl Given that the therapeutic range for sertraline in serum is suggested to be from 10 to 150 ng/mL, sensitive and reliable analytical methods are required to accurately measure concentrations within this window. psychiatriapolska.plnih.gov The development of robust extraction techniques coupled with sensitive detection systems like LC-MS/MS has enabled the routine monitoring of sertraline and its metabolite N-desmethylsertraline in clinical settings. psychiatriapolska.plnih.gov
Future Directions and Emerging Research Avenues for 1r,4r Sertraline Hcl
Elucidation of Full In Vivo Metabolism in Humans
While the primary metabolic pathways of sertraline (B1200038) have been identified, a complete picture of its in vivo metabolism in humans remains to be fully elucidated clinpgx.org. Current knowledge indicates that sertraline undergoes extensive hepatic metabolism, primarily through N-demethylation to form N-desmethylsertraline, a metabolite with substantially less pharmacological activity drugbank.com. Other identified metabolic routes include N-hydroxylation, oxidative deamination, and glucuronidation drugbank.com.
In vitro studies have implicated several cytochrome P450 (CYP) enzymes in sertraline's metabolism, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6 drugbank.comdrugbank.comresearchgate.net. However, the precise contribution of each of these enzymes and the potential involvement of other metabolic enzymes in the in vivo setting are not yet fully understood. Future research should focus on comprehensive in vivo metabolic profiling in diverse human populations to identify all metabolites and the enzymes responsible for their formation. This will provide a more complete understanding of the drug's disposition and potential for drug-drug interactions.
| Metabolic Pathway | Primary Enzymes Involved (In Vitro) | Primary Metabolite |
| N-demethylation | CYP3A4, CYP2B6, CYP2C19, CYP2D6 | N-desmethylsertraline |
| N-hydroxylation | Not fully elucidated | Hydroxylated metabolites |
| Oxidative deamination | CYP3A4, CYP2C19, MAO-A, MAO-B | Deaminated metabolites |
| Glucuronidation | UGT2B7 | Sertraline N-carbamoyl glucuronide |
Refinement of Pharmacogenetic Guidelines
Pharmacogenetic testing has the potential to personalize antidepressant therapy by predicting patient response and susceptibility to adverse effects. Current clinical guidelines for sertraline primarily focus on genetic variations in the CYP2C19 gene, which can influence the rate of sertraline metabolism clinpgx.orgmdpi.com. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype, which can impact plasma concentrations of the drug nih.govvikorscientific.com.
However, response to antidepressants is a complex trait influenced by multiple genes. Future research is needed to refine pharmacogenetic guidelines by incorporating a wider range of genetic markers.
Beyond metabolizing enzymes, genetic variations in drug transporters and targets of drug action are likely to play a significant role in the therapeutic effects of sertraline. The P-glycoprotein transporter, encoded by the ABCB1 gene, is involved in the transport of many drugs across the blood-brain barrier, and polymorphisms in this gene have been shown to predict antidepressant treatment response nih.gov.
Furthermore, variations in the serotonin (B10506) transporter gene (SLC6A4), the primary target of sertraline, and serotonin receptor genes (e.g., HTR2A) have been associated with antidepressant response nih.govnih.gov. Integrating these and other relevant gene variants into pharmacogenetic testing panels could provide a more comprehensive prediction of an individual's response to (1R,4R)-Sertraline HCl, leading to more personalized and effective treatment strategies.
| Gene | Function | Potential Impact of Variants |
| CYP2C19 | Drug Metabolism | Altered plasma concentrations of sertraline |
| CYP2D6 | Drug Metabolism | Altered plasma concentrations of sertraline |
| ABCB1 | Drug Transport | Altered brain penetration of sertraline |
| SLC6A4 (5-HTT) | Drug Target | Altered therapeutic response |
| HTR2A | Drug Target | Altered therapeutic response and side effects |
Delineation of Allosteric Modulation and Novel Binding Sites
The primary mechanism of action of sertraline is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels drugbank.com. While it is established that sertraline binds to the primary (orthosteric) site on SERT, emerging evidence suggests the potential for more complex interactions, including allosteric modulation researchgate.net. Allosteric modulators bind to a site on a protein that is distinct from the primary binding site, causing a conformational change that can alter the binding or efficacy of the primary ligand.
Studies have shown that sertraline can affect the dissociation rate of other ligands from SERT, which is indicative of an allosteric mechanism nih.gov. However, it is thought that sertraline's interaction with the allosteric site may differ from that of other SSRIs like escitalopram (B1671245) researchgate.netoup.com. Further research is needed to fully delineate the nature of sertraline's interaction with SERT, including the identification of any allosteric binding sites and the functional consequences of such binding. Additionally, studies have indicated that sertraline has an affinity for sigma-1 and sigma-2 receptor binding sites, and the clinical relevance of these interactions warrants further investigation drugbank.com.
Exploration of Differential Neural Effects in Various Patient Populations
The neurobiological effects of this compound may not be uniform across all individuals. Preclinical studies in nonhuman primates have demonstrated that long-term sertraline administration can have differential effects on the volume of certain brain regions in depressed versus non-depressed subjects wakehealth.edunih.govresearchgate.netnih.gov. For instance, in depressed subjects, sertraline was found to increase the volume of the anterior cingulate cortex, while in non-depressed subjects, it was associated with a decrease in the volume of this region and the hippocampus wakehealth.edunih.govnih.gov.
These findings highlight the importance of investigating the neural effects of sertraline in diverse human patient populations. Future research utilizing neuroimaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), should aim to characterize how sertraline impacts brain structure and function in patients with different psychiatric diagnoses, varying degrees of symptom severity, and in different age groups. Understanding these differential effects will be crucial for optimizing treatment and predicting outcomes in specific patient populations.
Advancements in Asymmetric Synthesis for Enhanced Enantiomeric Purity
This compound is a chiral molecule, and its therapeutic activity resides in the (1S,4S)-enantiomer. Therefore, the enantiomeric purity of the final drug product is of critical importance. Significant progress has been made in the asymmetric synthesis of sertraline, with various methods developed to achieve high enantiomeric excess google.comnih.govresearchgate.netresearchgate.net.
Investigation of Long-Term Neurobiological Adaptations to this compound
While the short-term effects of sertraline on the serotonin system are relatively well-understood, the long-term neurobiological adaptations that occur with chronic treatment are an area of active investigation. Chronic administration of SSRIs is known to induce a variety of neuroadaptive changes, including alterations in receptor density, gene expression, and neurogenesis.
Application of Advanced Omics Technologies (e.g., Pharmacoproteomics, Metabolomics)
The fields of pharmacoproteomics and metabolomics are at the forefront of identifying biomarkers and elucidating the mechanisms underlying the variable response to this compound. nih.govfrontiersin.org By providing a system-level view of proteins and small molecules, these technologies offer a dynamic snapshot of the drug's impact on cellular and physiological processes. frontiersin.org
Pharmacoproteomics aims to identify the entire set of proteins that interact with a drug, are modified by it, or whose expression levels are altered in response to it. For this compound, this could involve analyzing protein expression in relevant tissues to uncover novel targets or pathways affected by the drug beyond the serotonin transporter (SERT). Mass spectrometry-based proteomics is a key technology in this area, enabling high-throughput analysis of thousands of proteins in cells or bodily fluids. frontiersin.org
Metabolomics , the comprehensive study of metabolites in a biological system, has shown significant promise in mapping the biochemical effects of sertraline. escholarship.org Studies have used metabolomic profiling of serum samples from patients to identify early biochemical changes associated with sertraline administration. escholarship.orgplos.org These analyses have revealed alterations in various metabolic pathways, including those involving amino acids, lipids, and gut-derived metabolites. escholarship.org
Key research findings in the metabolomics of sertraline include:
Tryptophan Pathway Modulation : Sertraline treatment has been shown to significantly decrease levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), after just one week of treatment. plos.org Further studies suggest that in patients who respond well to sertraline, there is a shift from the kynurenine (B1673888) branch of the tryptophan pathway towards melatonin (B1676174) production. plos.org
Branched-Chain Amino Acids (BCAAs) : A strong correlation has been found between changes in the levels of BCAAs and treatment outcomes. Lower levels of BCAAs were associated with a better response to sertraline treatment. escholarship.org
Lipid Metabolism : Pathway analysis has suggested that sertraline affects ABC and solute transporters, fatty acid receptors and transporters, and the regulation of lipid metabolism. escholarship.org
Predictive Biomarkers : Pre-treatment metabolic profiles in patients have been used to predict the likelihood of response to sertraline. nih.gov This pharmacometabolomics approach could lead to personalized treatment strategies by identifying individuals most likely to benefit from the drug. nih.gov
Table 1: Key Findings from Metabolomics Studies of Sertraline
| Metabolic Pathway/Biomarker | Observed Change with Sertraline Treatment | Clinical Correlation | Reference |
|---|---|---|---|
| Tryptophan Metabolism | Decreased serum levels of serotonin (5-HT) and 5-HIAA. | Observed in patients receiving sertraline. | plos.org |
| Kynurenine/Melatonin Ratio | Significant decrease in responders. | Suggests a shift towards melatonin production in patients who respond to treatment. | plos.org |
| Branched-Chain Amino Acids (BCAAs) | Lower levels post-treatment. | Correlated with better treatment outcomes. | escholarship.org |
| Tricarboxylic Acid (TCA) Cycle | Alterations in cycle intermediates. | Biochemical changes were observed to evolve over 4 weeks of treatment. | escholarship.org |
Multi-omics approaches that integrate data from genomics, transcriptomics, proteomics, and metabolomics are expected to provide a more holistic understanding of sertraline's mechanism of action and the factors influencing individual treatment responses. researchgate.netnih.gov
Computational Modeling and Simulation for Drug-Target Interactions and ADME Prediction
Computational modeling and simulation have become indispensable tools in drug discovery and development, offering insights into molecular interactions and predicting pharmacokinetic properties. These methods provide a powerful framework for investigating this compound at a molecular level.
Drug-Target Interactions: The primary target of sertraline is the human serotonin transporter (hSERT). rsc.orgnih.gov As the three-dimensional structure of hSERT has not been fully determined experimentally, computational methods like homology modeling are used to construct a model based on the structure of a similar protein, such as the prokaryotic leucine (B10760876) transporter (LeuT). rsc.orgnih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies have been used to investigate how sertraline and its stereoisomers fit into the binding sites of hSERT. nih.govmdpi.com These studies help to identify the key amino acid residues that are crucial for the binding of selective serotonin reuptake inhibitors (SSRIs). nova.edu
Molecular Dynamics (MD) Simulations : MD simulations provide a detailed view of the dynamic movements and conformational changes of proteins and ligands over time. rsc.orgnih.govresearchgate.net These simulations have been employed to study the inhibitory mechanism of SSRIs, including sertraline, by examining the stability of the drug-protein complex and calculating the binding free energy. rsc.orgresearchgate.net MD simulations can reveal how the binding of sertraline induces conformational changes in hSERT, which is essential for understanding its inhibitory action. nih.goviphy.ac.cn
Quantum Chemistry : Quantum mechanical calculations have been used to analyze the molecular and electronic structures of sertraline hydrochloride and its stereoisomers. researchgate.netrsc.org These studies provide insights into the non-covalent interactions, such as hydrogen bonds, that stabilize the drug-target complex. rsc.org
ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models are increasingly used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the development process. simulations-plus.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.com 3D-QSAR studies on antidepressants have been used to elucidate the key physicochemical properties responsible for their binding affinity to the SERT active site. nih.gov These models can be used to predict the activity of new sertraline analogs. nih.govnih.gov
Machine Learning and AI : More advanced machine learning algorithms are being developed to predict various aspects of a drug's behavior. nih.govnih.gov For instance, models have been created to predict sertraline-related side effects using pharmacokinetic data and to forecast sertraline plasma concentrations based on patient data, which can aid in personalizing treatment regimens. nih.govnih.gov Machine learning can also analyze complex datasets, such as brain imaging data, to predict patient response to sertraline. psychnews.org
Metabolism Prediction : In vitro studies have shown that sertraline is metabolized by multiple cytochrome P450 enzymes (including CYP2B6, CYP2C19, CYP2C9, and CYP3A4), monoamine oxidases, and glucuronyl transferases. nih.gov Computational tools can help predict the sites of metabolism on the sertraline molecule and the specific enzymes involved, which is crucial for understanding potential drug-drug interactions and variability in patient metabolism due to genetic polymorphisms. nih.gov
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Homology Modeling | Generation of 3D structure of the human serotonin transporter (hSERT). | Provides a structural template for docking and simulation studies in the absence of an experimental structure. | rsc.orgnih.gov |
| Molecular Docking | Prediction of binding modes of sertraline within the hSERT binding sites. | Identifies key amino acid interactions and helps understand the basis of stereoselectivity. | nih.govmdpi.comnova.edu |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of the sertraline-hSERT complex. | Elucidates the inhibitory mechanism and conformational changes induced by drug binding. | rsc.orgresearchgate.netiphy.ac.cn |
| 3D-QSAR | Relating the 3D structure of antidepressants to their SERT binding affinity. | Identifies crucial physicochemical properties for potent SERT inhibition. | nih.govnih.gov |
| Machine Learning | Prediction of treatment response, side effects, and plasma concentrations. | Offers potential for personalized medicine by forecasting individual patient outcomes. | nih.govnih.govpsychnews.org |
Q & A
Q. What validated analytical methods are recommended for quantifying enantiomeric purity of (1R,4R)-Sertraline HCl in preclinical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard. The USP monograph specifies using a column packed with cellulose tris(3,5-dimethylphenylcarbamate) and a mobile phase of hexane:ethanol:diethylamine (90:10:0.1 v/v) to resolve enantiomers. Peak area ratios are calculated against USP reference standards, with acceptance criteria ≤0.3% for the (R,R)-isomer . Spectrophotometric methods using derivatizing agents like 2,4-dinitrofluorobenzene can also quantify sertraline in bulk but lack enantiomeric specificity .
Q. Which impurities are critical to monitor during synthesis of this compound, and how are they controlled?
- Key Impurities :
- Impurity B (EP) : Phenyl intermediate from incomplete reduction of the tetralone precursor.
- Impurity G (EP) : (1S,4S)-enantiomer due to racemization during synthesis.
- Tetralone Impurity (EP) : Residual starting material from the Friedel-Crafts acylation step.
Q. What physicochemical properties of this compound influence its pharmacokinetic profiling?
- Critical Properties :
- pKa (9.48) : Impacts ionization and blood-brain barrier penetration.
- LogP (5.2) : High lipophilicity correlates with tissue accumulation and long half-life (26 hours).
- Solubility : Poor aqueous solubility (26 mg/mL in DMSO) necessitates salt forms (e.g., HCl) for bioavailability .
Advanced Research Questions
Q. How can in vitro-in vivo discrepancies in this compound metabolite profiles be resolved?
- Experimental Design :
- In Vitro : Use human liver microsomes (HLMs) with CYP2D6/CYP3A4 inhibitors (e.g., quinidine, ketoconazole) to identify primary metabolic pathways.
- In Vivo : Conduct mass balance studies in CYP2D6-poor metabolizers (PMs) to isolate non-CYP2D6 pathways (e.g., glucuronidation).
Q. What methodological challenges arise in assessing the neurochemical specificity of this compound in rodent models?
- Challenges :
- False Positives : Off-target binding to σ₁ receptors in forced swim tests (FST).
- Dose-Dependent Effects : Anxiogenic responses at high doses (>40 mg/kg) in elevated plus maze (EPM) assays.
- Solutions :
- Control Groups : Include σ₁ receptor antagonists (e.g., BD-1063) to isolate serotonin reuptake inhibition.
- Dose Titration : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify therapeutic windows (e.g., 10–20 mg/kg in Sprague-Dawley rats) .
Q. How can synthetic routes for this compound be optimized to minimize genotoxic impurities?
- Risk Mitigation :
- Step 1 : Replace dichloromethane (Class 2 solvent) with cyclopentyl methyl ether (CPME) in the Friedel-Crafts step to eliminate residual methyl chloride.
- Step 2 : Introduce palladium-catalyzed asymmetric hydrogenation to reduce tetralone intermediates, achieving >99.5% enantiomeric excess (ee) and avoiding racemic byproducts.
Q. What experimental frameworks best address contradictory findings on sertraline’s effects in neuroinflammatory models?
- Framework :
- PICOT : Population (e.g., LPS-induced neuroinflammation in C57BL/6 mice), Intervention (sertraline 15 mg/kg), Comparison (fluoxetine 10 mg/kg), Outcome (IL-6/TNF-α reduction), Time (7-day exposure).
- Mechanistic Studies : Use TLR4-knockout models to differentiate serotonin-dependent vs. innate immunity pathways.
Methodological Guidance
Q. How should preclinical studies be designed to correlate with Hamilton Depression Rating Scale (HAM-D) outcomes?
- Translational Design :
- Behavioral Assays : Tail suspension test (TST) latency reduction in mice correlates with HAM-D Item 7 (work/activities).
- Biomarkers : Plasma BDNF levels in rodents (ELISA) align with HAM-D improvements (r = -0.62, p<0.01).
Q. What strategies enhance reproducibility in sertraline’s enantioselective synthesis?
- Best Practices :
- Catalyst Screening : Chiral Ru-BINAP complexes yield ee >99% at 50°C/50 bar H₂.
- Process Analytical Technology (PAT) : In-line FTIR monitors tetralone conversion in real-time (target: ≥98%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
